1,2-Dipentadecanoyl-rac-glycerol
Description
DG(15:0/15:0/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Properties
Molecular Formula |
C33H64O5 |
|---|---|
Molecular Weight |
540.9 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-pentadecanoyloxypropyl] pentadecanoate |
InChI |
InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3/t31-/m0/s1 |
InChI Key |
FWYXULJVROPNGE-HKBQPEDESA-N |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
1,2-Dipentadecanoyl-rac-glycerol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and experimental applications of 1,2-Dipentadecanoyl-rac-glycerol. This diacylglycerol (DAG) analog, with its unique fifteen-carbon fatty acid chains, serves as a valuable tool in lipid research and drug development.
Core Chemical and Physical Properties
This compound is a synthetic diacylglycerol that is a solid at room temperature.[1] Its defined chemical structure makes it an excellent internal standard for the quantification of endogenous diacylglycerols in complex biological samples.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₃H₆₄O₅ | [1] |
| Molecular Weight | 540.9 g/mol | [1] |
| CAS Number | 98896-79-8 | [1] |
| Physical State | Solid | [1] |
| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Biological Activity and Signaling Pathways
As a diacylglycerol, this compound functions as a second messenger in cellular signaling. The primary effectors of DAG are the Protein Kinase C (PKC) family of serine/threonine kinases. The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces their translocation to the cell membrane and subsequent activation.
The acyl chain composition of diacylglycerols can influence the activation of different PKC isoforms. While specific studies on the PKC isoform selectivity of this compound are limited, research on other DAGs suggests that variations in fatty acid chain length and saturation can lead to differential activation of PKC isozymes. This suggests that this compound may exhibit a unique profile of PKC isoform activation, making it a useful tool for dissecting the roles of specific PKC pathways in various cellular processes.
Below is a diagram illustrating the general diacylglycerol signaling pathway.
Experimental Protocols
This compound is frequently utilized as an internal standard in lipidomics studies for the accurate quantification of diacylglycerol species in biological samples by gas chromatography-mass spectrometry (GC-MS). Its odd-numbered carbon chains (C15) allow for its clear separation and identification from the more common even-numbered endogenous diacylglycerols.
Protocol: Quantification of Diacylglycerols using this compound as an Internal Standard
1. Materials and Reagents:
-
Biological sample (e.g., cell pellet, tissue homogenate, plasma)
-
This compound (Internal Standard)
-
Methanol
-
0.9% NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Hexane (B92381) (GC grade)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Lipid Extraction (Folch Method):
-
To a known amount of biological sample, add a precise amount of this compound internal standard solution (in chloroform/methanol).
-
Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Redissolve the dried lipid extract in a small volume of chloroform and pass it through a small column of anhydrous sodium sulfate to remove any residual water.
-
Dry the final lipid extract again under nitrogen.
3. Derivatization:
-
To the dried lipid extract, add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS).
-
Seal the vial and heat at 70°C for 30 minutes to convert the hydroxyl group of the diacylglycerols into trimethylsilyl (B98337) (TMS) ethers, which are more volatile and suitable for GC analysis.
-
After cooling to room temperature, evaporate the excess derivatization reagent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in a known volume of hexane for GC-MS analysis.
4. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a temperature program that allows for the separation of the different diacylglycerol species. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the high-molecular-weight compounds.
-
Set the mass spectrometer to operate in either full scan mode to identify all components or in selected ion monitoring (SIM) mode for targeted quantification of specific diacylglycerol species and the internal standard.
-
Identify the peak corresponding to the TMS-ether of this compound based on its retention time and mass spectrum.
-
Identify and integrate the peaks of the endogenous diacylglycerols of interest.
5. Data Analysis:
-
Calculate the peak area ratio of each endogenous diacylglycerol to the internal standard (this compound).
-
Create a calibration curve using known concentrations of diacylglycerol standards and a fixed concentration of the internal standard.
-
Use the peak area ratios from the biological samples and the calibration curve to determine the absolute concentration of each diacylglycerol species in the original sample.
The following diagram outlines the experimental workflow for this protocol.
References
An In-Depth Technical Guide to 1,2-Dipentadecanoyl-rac-glycerol
CAS Number: 98896-79-8
This technical guide provides a comprehensive overview of 1,2-Dipentadecanoyl-rac-glycerol, a synthetic diacylglycerol. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its physicochemical properties, synthesis, analytical applications, and the broader biological context of diacylglycerols.
Physicochemical Properties
This compound is a high-purity diacylglycerol containing two pentadecanoic acid (15:0) chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone.[1] Its synthetic nature and defined structure make it a valuable tool in lipid research.
Table 1: Physicochemical Data for this compound [1]
| Property | Value |
| CAS Number | 98896-79-8 |
| Molecular Formula | C₃₃H₆₄O₅ |
| Formula Weight | 540.9 g/mol |
| Formal Name | pentadecanoic acid, 1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester |
| Synonyms | DG(15:0/15:0/0:0), 1,2-Dipentadecanoin |
| Physical Form | Solid |
| Purity | ≥95% |
| Storage | -20°C |
| Stability | ≥ 4 years |
Table 2: Solubility Data for this compound [1]
| Solvent | Solubility |
| DMF | 20 mg/ml |
| DMSO | 30 mg/ml |
| Ethanol | 0.25 mg/ml |
| PBS (pH 7.2) | 0.5 mg/ml |
Synthesis of 1,2-Diacylglycerols
A common strategy involves the use of a chiral starting material, such as D-mannitol or solketal (B138546) (1,2-O-isopropylidene-rac-glycerol), to introduce the stereospecificity at the glycerol backbone. The synthesis generally proceeds through the protection of the sn-3 hydroxyl group, followed by acylation of the sn-1 and sn-2 hydroxyl groups with the desired fatty acid (in this case, pentadecanoic acid), and subsequent deprotection of the sn-3 hydroxyl group.
A representative synthetic workflow for a 1,2-diacyl-sn-glycerol is outlined below.
Caption: Generalized Synthetic Workflow for 1,2-Diacylglycerols.
Analytical Applications
The primary documented application of this compound is as an internal standard for the quantification of 1,2-diacylglycerols and their component fatty acids in biological samples.[1] Its use has been specifically cited in the analysis of rat myocardial tissue by capillary gas chromatography.[1]
Experimental Protocol: Quantification of Diacylglycerols using an Internal Standard
The following is a generalized protocol for the quantification of diacylglycerols in a biological sample, based on the cited use of this compound as an internal standard.
1. Sample Preparation and Lipid Extraction:
- Homogenize the biological tissue in a suitable solvent system, typically a chloroform:methanol mixture.
- Add a known amount of this compound (internal standard) to the homogenate.
- Perform a lipid extraction using a method such as the Folch or Bligh-Dyer technique.
- Evaporate the organic solvent to obtain the total lipid extract.
2. Isolation of Diacylglycerols:
- Separate the diacylglycerol fraction from the total lipid extract using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
3. Derivatization for Gas Chromatography:
- Convert the isolated diacylglycerols (including the internal standard) to a more volatile form suitable for GC analysis, such as trimethylsilyl (B98337) (TMS) ethers.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
- Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.
- Use a temperature gradient to separate the different diacylglycerol species.
- Detect and quantify the eluting compounds using a mass spectrometer.
5. Data Analysis:
- Identify the peaks corresponding to the different diacylglycerol species and the internal standard based on their retention times and mass spectra.
- Calculate the amount of each diacylglycerol species in the original sample by comparing its peak area to the peak area of the known amount of the internal standard.
A[label="Biological Sample"];
B[label="Add Internal Standard\n(this compound)"];
C [label="Lipid Extraction"];
D [label="Isolation of DAGs\n(TLC or SPE)"];
E [label="Derivatization\n(e.g., Silylation)"];
F [label="GC-MS Analysis"];
G [label="Quantification"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: Experimental Workflow for Diacylglycerol Quantification.
Biological Activity and Signaling Pathways of Diacylglycerols
While specific biological activities of this compound have not been extensively studied, as a diacylglycerol, it belongs to a class of lipids with well-established roles as second messengers in cellular signaling.
Diacylglycerols are key activators of Protein Kinase C (PKC) isozymes. The generation of diacylglycerol at the cell membrane, typically through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC), leads to the recruitment and activation of PKC. Activated PKC then phosphorylates a wide range of downstream protein targets, influencing numerous cellular processes such as cell growth, differentiation, and apoptosis.
Caption: The Diacylglycerol (DAG) Signaling Pathway.
Diacylglycerols are also central intermediates in lipid metabolism, including the synthesis of triacylglycerols and phospholipids. The balance of diacylglycerol levels is crucial for maintaining cellular homeostasis.
Safety, Toxicity, and Pharmacokinetics
There is no specific safety, toxicity, or pharmacokinetic data available for this compound. However, general information on diacylglycerol oils, which are composed of various diacylglycerol species, can provide some insights.
Safety and Toxicity: Diacylglycerol oils have been generally recognized as safe (GRAS) for consumption as edible oils.[2] Extensive studies in animal models have shown no evidence of toxicity, carcinogenicity, or reproductive and developmental effects at doses significantly higher than typical dietary intake.[2] In human clinical trials, diacylglycerol oil has been well-tolerated with only minor and infrequent gastrointestinal side effects reported.
Pharmacokinetics: When consumed orally, diacylglycerols are hydrolyzed in the gastrointestinal tract to monoacylglycerols and free fatty acids, which are then absorbed by the intestinal mucosa. Inside the enterocytes, they are re-esterified back into triacylglycerols and packaged into chylomicrons for transport into the lymphatic system and subsequently the bloodstream. The pharmacokinetic profile of orally administered glycerol has been studied, showing rapid absorption with peak serum levels observed 1-2 hours after ingestion.[3] The terminal elimination half-life of glycerol is relatively short, in the range of 0.61-1.18 hours.[3] It is important to note that the pharmacokinetics of the intact diacylglycerol molecule will differ significantly from that of its glycerol backbone.
Conclusion
This compound is a well-characterized synthetic diacylglycerol primarily utilized as an internal standard in analytical chemistry for the precise quantification of diacylglycerols in complex biological matrices. While its specific biological effects are not yet detailed in the literature, its structural class, the 1,2-diacylglycerols, are pivotal second messengers in a multitude of cellular signaling pathways, most notably the Protein Kinase C pathway. The general safety profile of diacylglycerol oils is well-established, suggesting a low potential for toxicity. Further research is warranted to explore the unique biological activities and potential therapeutic applications of this specific diacylglycerol species.
References
An In-depth Technical Guide to 1,2-Dipentadecanoyl-rac-glycerol: Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dipentadecanoyl-rac-glycerol, a specific diacylglycerol (DAG), is a crucial molecule in lipidomics research and metabolic studies. As a diglyceride with two pentadecanoyl (15:0) fatty acid chains, its defined structure makes it an excellent internal standard for the accurate quantification of diacylglycerols in complex biological samples.[1] This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its role in experimental research and its connection to significant signaling pathways.
Chemical Structure and Properties
This compound consists of a glycerol (B35011) backbone esterified with two pentadecanoic acid molecules at the sn-1 and sn-2 positions. The rac designation indicates a racemic mixture of the two possible enantiomers.
Molecular Formula: C₃₃H₆₄O₅
Structure:
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 540.9 g/mol | [1] |
| CAS Number | 98896-79-8 | [1] |
| Synonyms | DG(15:0/15:0/0:0), 1,2-Dipentadecanoin | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
Quantification of Diacylglycerols using this compound as an Internal Standard
This compound is frequently utilized as an internal standard in mass spectrometry-based lipidomics to ensure accurate quantification of various diacylglycerol species in biological samples.[1] The following is a representative protocol for the extraction and analysis of diacylglycerols from cultured cells.
1. Materials and Reagents:
-
Cells (~2 x 10⁶)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
This compound internal standard solution (e.g., 1 µg/mL in chloroform/methanol 2:1)
-
Nitrogen gas stream
-
Mass spectrometer coupled with liquid chromatography (LC-MS)
2. Lipid Extraction (Folch Method):
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold methanol.
-
Add a known amount of the this compound internal standard solution to the cell suspension.
-
Add 2 mL of chloroform to the suspension.
-
Vortex the mixture vigorously for 1 minute and then agitate for 20 minutes at 4°C.
-
Add 0.8 mL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform/methanol 1:1) for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract onto a suitable LC column (e.g., C18) for separation of lipid species.
-
Employ a mass spectrometer operating in a positive ion mode with multiple reaction monitoring (MRM) or full scan mode to detect and quantify the different diacylglycerol species and the this compound internal standard.
-
The concentration of endogenous diacylglycerols is determined by comparing the peak area of each species to the peak area of the known amount of the this compound internal standard.
Signaling Pathways
Diacylglycerols are critical second messengers in a variety of cellular signaling pathways. An increase in intracellular DAG levels, often triggered by external stimuli, leads to the activation of several downstream effector proteins, most notably Protein Kinase C (PKC).
Diacylglycerol Synthesis and Protein Kinase C (PKC) Activation
The synthesis of diacylglycerol can occur through multiple pathways, with a common one being the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). The resulting DAG remains in the plasma membrane where it recruits and activates PKC, initiating a cascade of phosphorylation events that regulate numerous cellular processes.
Role of Diacylglycerol in Insulin (B600854) Signaling and Resistance
In the context of metabolic regulation, elevated levels of diacylglycerol in insulin-sensitive tissues like skeletal muscle and liver are implicated in the development of insulin resistance.[2] The accumulation of DAG leads to the activation of specific PKC isoforms (e.g., PKCθ in muscle and PKCε in liver) which can phosphorylate the insulin receptor substrate (IRS) proteins on serine/threonine residues.[2] This phosphorylation event inhibits the normal tyrosine phosphorylation of IRS proteins by the insulin receptor, thereby impairing downstream insulin signaling and leading to reduced glucose uptake and utilization.
Conclusion
This compound is a valuable tool for researchers in the fields of lipidomics and metabolic disease. Its well-defined chemical structure allows for its use as a reliable internal standard for the quantification of diacylglycerols. Furthermore, understanding the broader role of diacylglycerols in cellular signaling, particularly in the context of PKC activation and insulin resistance, is crucial for the development of novel therapeutic strategies for metabolic disorders. This guide provides a foundational resource for professionals working with this important lipid molecule.
References
A Technical Guide to 1,2-Dipentadecanoyl-rac-glycerol: Properties, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dipentadecanoyl-rac-glycerol is a synthetic diacylglycerol (DAG) containing two pentadecanoic acid chains. Due to its defined chemical structure and physical properties, it serves as a valuable tool in lipidomics research and as an internal standard for the accurate quantification of endogenous diacylglycerols in complex biological samples. This technical guide provides an in-depth overview of the molecular characteristics of this compound, a detailed experimental protocol for its use in quantitative analysis, and a discussion of its relevance within the broader context of diacylglycerol signaling pathways.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This information is critical for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 540.9 g/mol | [1] |
| Molecular Formula | C₃₃H₆₄O₅ | [1] |
| Purity | ≥95% | [1] |
| Physical State | Solid | [1] |
| Storage Temperature | -20°C | [1] |
Quantitative Analysis of Diacylglycerols using this compound as an Internal Standard
The precise and accurate quantification of diacylglycerols in biological matrices is essential for understanding their roles in cellular signaling and metabolism. This compound is an ideal internal standard for this purpose because it is structurally similar to endogenous DAGs but contains odd-chain fatty acids, making it distinguishable by mass spectrometry.
Experimental Protocol: Quantification of Intramyocellular Diacylglycerols by LC-MS/MS
This protocol is adapted from a method for the analysis of diacylglycerols in muscle tissue and provides a robust framework for the use of a dipentadecanoyl-glycerol internal standard.[2]
1. Sample Preparation and Lipid Extraction:
-
Weigh approximately 20 mg of pulverized tissue sample.
-
Add a known amount (e.g., 50 ng) of this compound (internal standard) to the sample.
-
Add 200 µL of homogenization buffer (0.25 M sucrose, 20 mM KCl, 50 mM Tris, 0.5 mM EDTA, pH 7.4).
-
Homogenize the sample.
-
Add 1.5 mL of extraction solvent (isopropanol:water:ethyl acetate, 35:5:60 v/v/v).
-
Vortex, sonicate, and then centrifuge the sample for 10 minutes at 4,000 rpm to separate the phases.
-
Collect the organic (upper) phase containing the lipids.
2. Sample Analysis by LC-MS/MS:
-
Dry the extracted lipid sample under a stream of nitrogen.
-
Reconstitute the sample in an appropriate volume of the initial mobile phase.
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Separation: Use a suitable C18 column to separate the different diacylglycerol species. A gradient elution with solvents such as water with ammonium (B1175870) formate (B1220265) and formic acid (Solvent A) and methanol (B129727) with ammonium formate and formic acid (Solvent B) is typically employed.
-
Mass Spectrometry Detection: Analyze the diacylglycerol species in positive ion mode using electrospray ionization (ESI). Monitor for the ammonium adducts ([M+NH₄]⁺) of the endogenous diacylglycerols and the internal standard.
3. Data Analysis:
-
Integrate the peak areas for the endogenous diacylglycerol species and the this compound internal standard.
-
Calculate the concentration of each endogenous diacylglycerol species by comparing its peak area to the peak area of the internal standard and correcting for the initial sample weight.
Role in Signaling Pathways
Diacylglycerols are critical second messengers in a variety of cellular signaling pathways, most notably in the activation of protein kinase C (PKC). The production of DAG at the cell membrane, typically through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC), initiates a cascade of downstream events that regulate cellular processes such as proliferation, differentiation, and apoptosis.
While specific studies detailing the use of this compound to probe these pathways are not prevalent, its structural similarity to endogenous DAGs makes it a relevant molecule for understanding the broader principles of DAG-mediated signaling. Exogenous, cell-permeant diacylglycerols are often used to directly activate PKC and study its downstream effects.
Conclusion
This compound is a well-characterized synthetic lipid with a defined molecular weight and high purity. Its primary application in research is as an internal standard for the accurate quantification of diacylglycerols in biological samples by mass spectrometry. The detailed experimental protocol provided herein offers a template for researchers to develop and validate their own quantitative lipidomics methods. Furthermore, understanding the role of diacylglycerols in cellular signaling provides a crucial context for interpreting the results of such quantitative studies. This technical guide serves as a valuable resource for scientists and professionals in the fields of lipid research and drug development.
References
The Pivotal Role of 1,2-Dipentadecanoyl-rac-glycerol in Modern Lipidomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate and dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. Diacylglycerols (DAGs) are a critical class of lipids, acting as key metabolic intermediates and essential second messengers in a multitude of cellular signaling pathways. Their low abundance and transient nature, however, present significant analytical challenges. This technical guide delves into the core of addressing these challenges through the application of a specific and highly effective internal standard: 1,2-Dipentadecanoyl-rac-glycerol.
This compound, a diacylglycerol containing two pentadecanoic acid (C15:0) moieties, serves as an invaluable tool in mass spectrometry-based lipidomics.[1] Its odd-chain fatty acid composition makes it rare in most biological systems, a key characteristic of an effective internal standard. By introducing a known quantity of this standard into a sample, researchers can correct for variability introduced during sample preparation, extraction, and analysis, thereby enabling accurate quantification of endogenous diacylglycerols. This guide will provide a comprehensive overview of the role of this compound, detailed experimental protocols for its use, and a summary of its quantitative performance. Furthermore, we will explore the broader context of diacylglycerol signaling and its significance in cellular processes.
Chemical Properties and Rationale for Use as an Internal Standard
This compound (C33H64O5, Molar Mass: 540.86 g/mol ) is a synthetic diacylglycerol characterized by two 15-carbon saturated fatty acyl chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone.[2] The "rac-" designation indicates a racemic mixture of the stereoisomers.
The primary rationale for its use as an internal standard in lipidomics hinges on the "odd-chain" strategy.[3] Most naturally occurring fatty acids in mammalian systems possess an even number of carbon atoms. Consequently, diacylglycerols containing odd-chain fatty acids like pentadecanoic acid are present at very low to undetectable levels in biological samples.[3] This allows for the addition of a known amount of this compound to a sample at the beginning of the workflow, with the assurance that it will not be confounded by endogenous counterparts.[4] This "spike-in" standard experiences the same sample handling, extraction, derivatization, and ionization effects as the endogenous even-chain diacylglycerols being measured. By normalizing the signal of the endogenous DAGs to the signal of the known quantity of the odd-chain standard, accurate and precise quantification can be achieved.[5]
Quantitative Performance Data
| Parameter | Typical Value | Method | Reference |
| Linearity (R²) | > 0.99 | LC-MS/MS | [6] |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | LC-MS/MS | [7] |
| Limit of Quantification (LOQ) | 1 - 15 ng/mL | LC-MS/MS | [7] |
| Recovery | 85 - 115% | Liquid-Liquid Extraction | [4] |
| Intra-day Precision (%RSD) | < 15% | LC-MS/MS | [7] |
| Inter-day Precision (%RSD) | < 20% | LC-MS/MS | [7] |
Diacylglycerol Signaling Pathways
Diacylglycerols are central players in signal transduction, primarily through their role in activating protein kinase C (PKC) isoforms. The generation of DAG at the plasma membrane is a critical event that initiates a cascade of downstream signaling events regulating a wide array of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.
The canonical pathway for DAG generation involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which is activated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This reaction produces two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytoplasm to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the membrane to activate PKC.
Below is a Graphviz diagram illustrating a simplified diacylglycerol signaling pathway.
Experimental Protocols
The following section outlines a detailed methodology for the quantification of diacylglycerols in a biological matrix (e.g., plasma or tissue homogenate) using this compound as an internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
-
Internal Standard Stock Solution: this compound (1 mg/mL in chloroform:methanol, 2:1, v/v).
-
Solvents: HPLC or LC-MS grade chloroform, methanol, isopropanol, acetonitrile, and water.
-
Additives: Formic acid and ammonium (B1175870) formate (B1220265).
-
Biological Matrix: Plasma, serum, or tissue homogenate.
Experimental Workflow Diagram
The general workflow for a lipidomics experiment incorporating an internal standard is depicted in the Graphviz diagram below.
Step-by-Step Protocol
-
Sample Preparation and Internal Standard Spiking:
-
Thaw frozen biological samples (e.g., 50 µL of plasma) on ice.
-
To a clean glass tube, add a precise volume of the this compound internal standard working solution to achieve a final concentration within the linear range of the assay (e.g., 10-100 ng/mL).
-
Add the biological sample to the tube containing the internal standard and vortex briefly.
-
-
Lipid Extraction (Modified Folch Method):
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample (e.g., 1 mL for a 50 µL sample).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL) to induce phase separation.
-
Vortex for another 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of an appropriate injection solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject a small volume (e.g., 5 µL) of the reconstituted lipid extract onto a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Use a binary solvent gradient system. For example:
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
-
Run a gradient from a lower to a higher percentage of Mobile Phase B over a suitable time to separate the diacylglycerol species.
-
-
Mass Spectrometry Detection:
-
Utilize a triple quadrupole or a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Employ Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions for this compound and endogenous DAGs will be based on the neutral loss of the fatty acyl chains. For ammoniated adducts, this involves monitoring the transition from the precursor ion [M+NH4]+ to product ions corresponding to the loss of a fatty acid plus ammonia.
-
-
-
Data Processing and Quantification:
-
Integrate the peak areas for the MRM transitions of the endogenous diacylglycerols and the this compound internal standard.
-
Calculate the response ratio for each endogenous DAG species by dividing its peak area by the peak area of the internal standard.
-
Determine the concentration of each endogenous DAG by using a calibration curve constructed with known concentrations of authentic diacylglycerol standards and a fixed concentration of the internal standard.
-
Applications in Research and Drug Development
The accurate quantification of diacylglycerols, facilitated by the use of internal standards like this compound, is crucial in various research and development areas:
-
Biomarker Discovery: Alterations in DAG profiles have been implicated in numerous diseases, including cancer, metabolic syndrome, and neurodegenerative disorders.[8] Precise quantification can help identify specific DAG species as potential biomarkers for disease diagnosis, prognosis, and monitoring treatment efficacy.
-
Drug Development: Many therapeutic agents target signaling pathways that are modulated by diacylglycerols. Lipidomic analysis can be used to assess the on-target and off-target effects of drugs on lipid metabolism and signaling. For instance, understanding how a drug impacts the levels of specific DAGs can provide insights into its mechanism of action and potential side effects.
-
Nutritional Science: The dietary intake of different types of fats can significantly influence the cellular diacylglycerol pool. Lipidomics can be employed to study the metabolic fate of dietary lipids and their impact on cellular signaling and overall health.
-
Fundamental Biological Research: The ability to accurately measure changes in DAG levels is essential for dissecting the intricate details of cellular signaling pathways and understanding the fundamental roles of these lipids in cellular function.
Conclusion
This compound has established itself as a cornerstone for the accurate and reliable quantification of diacylglycerols in the field of lipidomics. Its properties as an odd-chain diacylglycerol make it an ideal internal standard, enabling researchers to overcome the inherent challenges of analyzing these low-abundance and critically important lipid molecules. The methodologies and data presented in this guide underscore the importance of proper internal standard selection and application for generating high-quality, reproducible lipidomics data. As research continues to unravel the complexities of the lipidome, the role of well-characterized internal standards like this compound will undoubtedly remain central to advancing our understanding of lipid biology in health and disease, and in the development of novel therapeutic interventions.
References
- 1. medium.com [medium.com]
- 2. Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The lipidomics reporting checklist a framework for transparency of lipidomic experiments and repurposing resource data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Simple tools for mastering color in scientific figures | The Molecular Ecologist [molecularecologist.com]
The Unsung Standards: A Technical Guide to the Discovery and History of Odd-Chain Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of lipidomics, even-chain fatty acids have long held the spotlight. However, their odd-numbered counterparts, once relegated to the role of mere internal standards, are emerging as molecules of significant biological interest. This technical guide delves into the discovery, history, and evolving applications of odd-chain lipid standards, providing researchers and drug development professionals with a comprehensive understanding of their properties, analysis, and burgeoning importance in cellular signaling and metabolic health.
From Obscurity to Importance: A Historical Perspective
The journey of odd-chain fatty acids (OCFAs) in scientific research is a tale of shifting perspectives. For decades, their presence in most biological systems was considered minimal, making them ideal candidates for use as internal standards in chromatography.
The pioneering work in the gas-liquid chromatography of fatty acids was conducted in the 1950s by A.T. James and A.J.P. Martin. Their publications laid the groundwork for the separation and analysis of fatty acids, including the use of methylation to improve volatility for gas chromatography (GC) analysis[1]. By the 1960s, the relative scarcity of OCFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in many biological matrices led to their widespread adoption as internal standards for the quantification of more abundant even-chain fatty acids[2][3]. This was based on the assumption that their concentrations in samples were negligible and would not interfere with the analysis[2].
However, with advancements in analytical sensitivity, it became apparent that OCFAs are naturally present in various organisms, including humans, albeit at lower concentrations than even-chain fatty acids[2][4]. Their origins are diverse, stemming from dietary intake (particularly from ruminant fat and dairy products), gut microbiota metabolism, and endogenous synthesis[5][6]. This realization began to shift the view of OCFAs from inert standards to active participants in biological processes.
Physicochemical Properties of Common Odd-Chain Lipid Standards
The utility of odd-chain fatty acids as standards is rooted in their distinct physical and chemical properties. The most commonly used standards are saturated odd-chain fatty acids, primarily pentadecanoic acid (C15:0), heptadecanoic acid (C17:0), and nonadecanoic acid (C19:0). Their properties are summarized in the table below for easy comparison.
| Property | Pentadecanoic Acid (C15:0) | Heptadecanoic Acid (C17:0) | Nonadecanoic Acid (C19:0) |
| Molecular Formula | C₁₅H₃₀O₂ | C₁₇H₃₄O₂ | C₁₉H₃₈O₂ |
| Molecular Weight | 242.40 g/mol | 270.45 g/mol | 298.50 g/mol |
| Melting Point | 51-53 °C | 59-61 °C | 69.4 °C |
| Boiling Point | 257 °C at 100 mmHg | 227 °C at 100 mmHg | 300 °C at 760 mmHg |
| Appearance | White powder or flakes | White, waxy, or crystalline solid | White, waxy solid |
| Solubility in Water | 0.012 g/L (insoluble) | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in ethanol, ether | Soluble in ethanol, ether, chloroform | Soluble in ethanol, ether |
Experimental Protocols
Accurate quantification and analysis of odd-chain fatty acids are paramount to understanding their biological roles. The following sections detail key experimental methodologies.
Synthesis and Purification of Odd-Chain Fatty Acid Standards
The availability of high-purity odd-chain fatty acid standards is crucial for accurate quantification. While commercially available, understanding their synthesis is valuable. One common laboratory-scale synthesis method involves the oxidation of a terminal alkene. For example, pentadecanoic acid can be synthesized by the permanganate (B83412) oxidation of 1-hexadecene.
A general synthesis procedure for Heptadecanoic Acid:
Heptadecanoic acid can be synthesized through various methods, including:
-
Saponification of Fats: This involves the hydrolysis of triglycerides containing heptadecanoate esters using a strong base, followed by acidification to yield the free fatty acid[7].
-
Oxidation of Hydrocarbons: Long-chain hydrocarbons or alcohols with a 17-carbon backbone can be oxidized to produce heptadecanoic acid[7].
-
Kolbe Electrolysis: This electrochemical method involves the decarboxylation of sodium salts of hexadecanoic acid (palmitic acid) to form heptadecanoic acid as one of the products[7].
Purification is typically achieved through recrystallization or chromatographic techniques to ensure high purity (≥99%) for use as an analytical standard.
Extraction of Odd-Chain Fatty Acids from Biological Samples
The choice of extraction method depends on the biological matrix. A widely used protocol for plasma is outlined below, adapted from established lipid extraction techniques.
Protocol for Extraction from Plasma:
-
Sample Preparation: To a 200 µL plasma sample, add an internal standard mix containing a known amount of a deuterated odd-chain fatty acid (e.g., C17:0-d33) to account for extraction losses.
-
Solvent Addition: Add 225 µL of cold methanol (B129727), vortex for 10 seconds. Then add 750 µL of cold methyl tert-butyl ether (MTBE) and shake for 6 minutes at 4°C[8].
-
Phase Separation: Induce phase separation by adding 188 µL of LC/MS-grade water, followed by centrifugation at 14,000 rpm for 2 minutes[8].
-
Collection: Collect the upper organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analytical method.
GC-MS Analysis of Odd-Chain Fatty Acids
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of fatty acids.
Protocol for GC-MS Analysis:
-
Derivatization: To increase volatility, the extracted fatty acids are derivatized to fatty acid methyl esters (FAMEs). This is commonly achieved by incubation with 14% boron trifluoride in methanol at 50°C for at least one hour[9].
-
Extraction of Derivatives: After derivatization, the FAMEs are extracted using a non-polar solvent like pentane (B18724) or hexane.
-
GC-MS Instrumentation and Conditions:
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Column: A suitable capillary column, such as a DB-225ms, is used for separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points. A typical program starts at a lower temperature and ramps up to a higher temperature.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in selected ion monitoring (SIM) mode for targeted quantification of specific odd-chain fatty acids.
-
Signaling Pathways and Biological Roles
Beyond their use as standards, odd-chain fatty acids are now recognized for their involvement in various cellular processes. Their metabolism differs from even-chain fatty acids, yielding propionyl-CoA instead of acetyl-CoA as the final product of β-oxidation. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle.
Caption: Metabolic fate of odd-chain fatty acids via β-oxidation.
Emerging research suggests that OCFAs may play roles in:
-
Membrane Fluidity: Incorporation of odd-chain fatty acids into cell membranes can alter their physical properties, potentially impacting the function of membrane-bound proteins and signaling complexes[10].
-
Metabolic Regulation: Higher circulating levels of C15:0 and C17:0 have been associated with a lower risk of type 2 diabetes and other metabolic disorders[5]. The exact mechanisms are still under investigation but may involve modulation of glucose and lipid metabolism.
-
Cellular Signaling: While direct signaling roles are still being elucidated, the unique metabolic products of OCFAs and their influence on membrane composition suggest they could indirectly affect various signaling pathways.
Conclusion
The story of odd-chain lipid standards is a compelling example of how scientific understanding evolves. From their humble beginnings as convenient tools for analytical chemistry, they have emerged as molecules with intriguing biological functions. For researchers and drug development professionals, a thorough understanding of their history, properties, and analytical methodologies is essential for harnessing their full potential, both as reliable standards and as targets for therapeutic intervention in metabolic and other diseases. The continued exploration of odd-chain fatty acids promises to unveil new chapters in our understanding of lipid biology and its implications for human health.
References
- 1. FA analysis History | Cyberlipid [cyberlipid.gerli.com]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 5. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atamankimya.com [atamankimya.com]
- 8. agilent.com [agilent.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safety and Handling of 1,2-Dipentadecanoyl-rac-glycerol
This guide provides detailed safety and handling information for 1,2-Dipentadecanoyl-rac-glycerol, tailored for researchers, scientists, and professionals in drug development. The following sections outline the compound's properties, safety protocols, and handling procedures to ensure its proper use in a laboratory setting.
Physicochemical Properties
This compound is a diacylglycerol containing two pentadecanoic acid chains at the sn-1 and sn-2 positions.[1] It is often used as an internal standard in research, for example, in the quantification of diacylglycerols and their component fatty acids in biological tissues through capillary gas chromatography.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C33H64O5 | [1] |
| Molecular Weight | 540.9 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (when stored at -20°C) | [1] |
Toxicological Data
Table 2: Summary of Toxicological Information for Structurally Similar Compounds
| Effect | Observation | Notes |
| Acute Oral Toxicity | No significant data available; expected to have low toxicity.[2][5] | For related glycerides. |
| Skin Irritation | Not expected to be an irritant.[3][4] | Based on animal models of similar compounds. |
| Eye Irritation | May cause transient discomfort and redness.[4] | As with any foreign particulate matter. |
| Carcinogenicity | Limited evidence of a carcinogenic effect for some related compounds.[2] | This is a general statement for a class of chemicals and may not be specific to this compound. |
| Aquatic Toxicity | Water hazard class 1 (Self-assessment): slightly hazardous for water.[6][7] Do not discharge into sewer or waterways.[2] | For related glycerides. |
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to ensure safety in the laboratory. The following workflow outlines the recommended steps from receiving the compound to its final disposal.
Caption: Safe handling workflow for this compound.
General Handling Precautions:
-
Avoid all personal contact, including inhalation of dust.[2]
-
Use in a well-ventilated area.[2]
-
When handling, do not eat, drink, or smoke.[2]
-
Keep containers securely sealed when not in use.[2]
-
Avoid physical damage to containers.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles are recommended.[2][3]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2]
-
Skin and Body Protection: A lab coat should be worn.[5] Work clothes should be laundered separately.[2]
-
Respiratory Protection: For operations that may generate dust, a dust respirator (e.g., N95) should be used.[2]
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
Table 3: Recommended Storage and Stability
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [1][8] |
| Container | Store in original, tightly sealed containers. Glass containers are recommended for solutions.[2][9] | |
| Atmosphere | For solutions, blanketing with an inert gas like nitrogen or argon is advisable. | [9] |
| Incompatible Materials | Avoid strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[2] | |
| Stability | Considered stable under recommended storage conditions. Hazardous polymerization will not occur.[2] The product has a stability of at least 4 years when stored correctly.[1] |
Accidental Release and First Aid Measures
Spill Procedures:
-
Minor Spills:
-
Major Spills:
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water. If irritation persists, seek medical attention.[2]
-
Skin Contact: Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[2]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[5]
-
Ingestion: Give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Center or a doctor.[2][4]
Experimental Protocols
While specific experimental protocols for the safety assessment of this compound are not detailed in the available literature, general laboratory procedures for handling solid chemicals should be followed.
Protocol for Preparing a Solution:
-
Equilibration: Before opening, allow the container of this compound to warm to room temperature to prevent condensation of moisture.[9]
-
Weighing: In a well-ventilated area or a chemical fume hood, carefully weigh the desired amount of the solid. Avoid creating dust.
-
Dissolution: Add the appropriate solvent (e.g., DMSO, DMF) to the solid.[1] Gentle warming or vortexing may be required to achieve complete dissolution.
-
Storage of Solution: Store the resulting solution in a tightly sealed glass vial at -20°C, preferably under an inert atmosphere.[9]
The following diagram illustrates a typical workflow for preparing a stock solution for experimental use.
Caption: Workflow for preparing a stock solution of this compound.
Disposal Considerations
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.[2] Do not allow the product or large quantities of it to reach ground water, water courses, or sewage systems.[6][7]
This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users are familiar with these procedures and adhere to standard laboratory safety practices.
References
- 1. caymanchem.com [caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 1,2-二棕榈酰基-外消旋-甘油 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. avantiresearch.com [avantiresearch.com]
Methodological & Application
Application Notes and Protocols for the Use of 1,2-Dipentadecanoyl-rac-glycerol as an Internal Standard in Diacylglycerol Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are crucial lipid molecules that serve as intermediates in lipid metabolism and as second messengers in cellular signaling pathways.[1][2] Accurate quantification of DAG species is essential for understanding their roles in various physiological and pathological processes. However, their low abundance and the potential for analytical variability present significant challenges for accurate measurement.[1][2] The use of an appropriate internal standard is critical to correct for sample loss during preparation and for variations in ionization efficiency during mass spectrometry analysis. 1,2-Dipentadecanoyl-rac-glycerol, a synthetic diacylglycerol containing two pentadecanoic acid (15:0) fatty acyl chains, is an ideal internal standard for the quantification of various 1,2-diacylglycerol species in biological samples.[3] Its odd-numbered carbon chains make it easily distinguishable from the more common even-numbered fatty acyl chains found in endogenous DAGs.
This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of diacylglycerols by Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle
The protocol is based on the principle of stable isotope dilution mass spectrometry, where a known amount of an isotopically distinct internal standard (in this case, a non-endogenous analog) is added to a biological sample at the beginning of the sample preparation process. The internal standard co-elutes with the analytes of interest and experiences similar extraction efficiencies and ionization responses. By comparing the signal intensity of the endogenous DAG species to that of the known amount of the this compound internal standard, the concentration of the endogenous DAGs can be accurately determined.
Materials and Reagents
-
Internal Standard: this compound (Product information summarized in Table 1)
-
Solvents (LC-MS grade): Chloroform (B151607), Methanol, Isopropanol (B130326), Acetonitrile, Water, Ethyl Acetate, Isooctane
-
Additives: Ammonium (B1175870) formate (B1220265), Formic acid
-
Solid Phase Extraction (SPE) columns: Silica-based cartridges (optional, for sample cleanup)
-
Biological Sample: (e.g., cell culture, tissue homogenate, plasma)
-
General Laboratory Equipment: Pipettes, centrifuge tubes, vortex mixer, centrifuge, evaporator (e.g., nitrogen stream or centrifugal evaporator)
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonyms | DG(15:0/15:0), 1,2-Dipentadecanoin | [3] |
| Molecular Formula | C33H64O5 | [3] |
| Formula Weight | 540.9 g/mol | [3] |
| Purity | ≥95% | [3] |
| Formulation | A solid | [3] |
| Storage | -20°C | [3] |
| Stability | ≥ 4 years | [3] |
| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [3] |
Experimental Protocol
A generalized workflow for the quantification of diacylglycerols using this compound as an internal standard is presented below. The specific parameters for lipid extraction, chromatographic separation, and mass spectrometric analysis may need to be optimized depending on the sample matrix and the specific DAG species of interest.
Figure 1: Experimental workflow for diacylglycerol quantification.
Preparation of Internal Standard Stock Solution
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or methanol) at a concentration of 1 mg/mL.
-
Store the stock solution at -20°C.
-
Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples. The final concentration of the internal standard in the sample should be comparable to the expected concentration of the endogenous DAGs.
Sample Preparation and Lipid Extraction
The choice of extraction method depends on the biological matrix. The Bligh and Dyer method or the Folch method are commonly used for lipid extraction.[4][5][6][7][8]
Example using a modified Bligh and Dyer extraction for cultured cells:
-
Harvest cells and wash with ice-cold PBS.
-
Add a known amount of the this compound internal standard working solution to the cell pellet.
-
Add 1 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.
-
Add 0.25 mL of chloroform and vortex.
-
Add 0.25 mL of water and vortex.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol or methanol).
LC-MS/MS Analysis
Chromatographic Separation (Example Conditions):
-
Column: A C18 reversed-phase column is commonly used for the separation of DAGs.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the DAGs.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: Typically maintained between 40-55°C.
Mass Spectrometry Detection (Example Conditions):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the detection of DAGs as their ammonium adducts ([M+NH4]+).[9]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for targeted quantification. The precursor ion (the [M+NH4]+ adduct of the DAG) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
MRM Transitions: The specific MRM transitions for each endogenous DAG species and for the this compound internal standard need to be determined by direct infusion of the standards.
Table 2: Example MRM Transitions for Selected Diacylglycerols
| Compound | Precursor Ion (m/z) [M+NH4]+ | Product Ion (m/z) |
| This compound (IS) | 558.5 | Dependent on instrument optimization |
| 1-Palmitoyl-2-oleoyl-glycerol (16:0/18:1) | 622.6 | Dependent on instrument optimization |
| 1-Stearoyl-2-arachidonoyl-glycerol (18:0/20:4) | 646.6 | Dependent on instrument optimization |
| 1,2-Dioleoyl-glycerol (18:1/18:1) | 636.6 | Dependent on instrument optimization |
Note: The exact m/z values for product ions will vary depending on the instrument and collision energy used. These must be empirically determined.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for each endogenous DAG and the this compound internal standard.
-
Response Factor Calculation: Prepare a calibration curve by analyzing a series of standard solutions containing known concentrations of the DAGs of interest and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The slope of this line is the response factor.
-
Quantification: Calculate the concentration of the endogenous DAGs in the sample using the following equation:
Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) / Response Factor
Signaling Pathway Involving Diacylglycerol
Diacylglycerol is a key second messenger in the Phospholipase C (PLC) signaling pathway.
Figure 2: Simplified Phospholipase C signaling pathway.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of diacylglycerol species in a variety of biological samples. Its unique fatty acid composition allows for clear differentiation from endogenous DAGs, and its co-extraction and similar ionization behavior ensure proper correction for analytical variability. This detailed protocol provides a framework for researchers to implement this methodology in their studies of lipid metabolism and signaling.
References
- 1. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramyocellular diacylglycerol concentrations and [U-13C]palmitate isotopic enrichment measured by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Diacylglycerols in Tissue Samples using GC-MS: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways that regulate cell proliferation, survival, and motility.[1] The intracellular levels of DAG are tightly controlled by the interplay of generating enzymes like phospholipase C (PLC) and terminating enzymes such as diacylglycerol kinases (DGKs).[1] Imbalances in DAG homeostasis have been linked to various pathological conditions, including cancer and insulin (B600854) resistance.[1][2] Consequently, the accurate quantification of DAGs in tissue samples is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.
This application note provides a detailed protocol for the quantification of diacylglycerols in tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves lipid extraction from the tissue, derivatization of DAGs to enhance their volatility, and subsequent analysis by GC-MS.
Diacylglycerol Signaling Pathway
Diacylglycerol (DAG) is a key signaling molecule that activates several downstream effectors, most notably Protein Kinase C (PKC). Upon stimulation by various extracellular signals, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. While IP3 triggers the release of calcium from the endoplasmic reticulum, DAG remains in the membrane and recruits and activates members of the PKC family. Activated PKC then phosphorylates a wide range of target proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis. The DAG signal is terminated by its phosphorylation to phosphatidic acid (PA) by diacylglycerol kinases (DGKs).
Experimental Workflow
The quantification of diacylglycerols from tissue samples involves a multi-step process. The workflow begins with the homogenization of the tissue sample, followed by lipid extraction using a chloroform/methanol mixture. The lipid-containing organic phase is then separated and dried. Subsequently, the diacylglycerols in the extract are derivatized to increase their volatility for GC-MS analysis. The derivatized sample is then injected into the GC-MS system for separation and detection. Finally, the data is processed for the quantification of individual diacylglycerol species.
References
Application Notes and Protocols: Preparation of a Stock Solution of 1,2-Dipentadecanoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dipentadecanoyl-rac-glycerol is a diacylglycerol (DAG) containing two pentadecanoic acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[1] Diacylglycerols are critical signaling molecules involved in various cellular processes and are of significant interest in lipid biochemistry research and drug development.[2] Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility
Understanding the physical and chemical properties of this compound is essential for selecting the appropriate solvent and handling conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | pentadecanoic acid, 1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester | [1] |
| Synonyms | DG(15:0/15:0/0:0), 1,2-Dipentadecanoin | [1] |
| Molecular Formula | C₃₃H₆₄O₅ | [1] |
| Formula Weight | 540.9 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (when stored properly) | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [1] |
| Ethanol | 0.25 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.5 mg/mL | [1] |
Recommended Solvents for Stock Solution Preparation
The choice of solvent depends on the intended downstream application. For most biological experiments, it is crucial to use a solvent that is compatible with the experimental system and to minimize the final solvent concentration to avoid off-target effects.
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended for preparing high-concentration primary stock solutions due to the high solubility of this compound in these solvents.[1]
-
Ethanol can also be used, but the lower solubility will result in a less concentrated stock solution.[1]
-
For experiments requiring direct addition to aqueous buffers, a fresh solution in PBS can be prepared, though its solubility is limited.[1] It is not recommended to store aqueous solutions for more than one day.[3]
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vial with a Teflon-lined cap
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound (e.g., 5 mg) into the vial.
-
Solvent Addition: Using a sterile pipette, add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL. For 5 mg of the compound, add 500 µL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.
-
Inert Gas Purging: To prevent oxidation, gently flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution at -20°C in the dark.[1][4]
Experimental Workflow Diagram
References
Application of 1,2-Dipentadecanoyl-rac-glycerol in Insulin Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin (B600854) resistance is a key pathological feature of type 2 diabetes, characterized by a diminished response of insulin-sensitive tissues to physiological concentrations of insulin. A growing body of evidence implicates the accumulation of intracellular lipid metabolites, particularly diacylglycerols (DAGs), in the development of insulin resistance.[1][2][3] 1,2-Dipentadecanoyl-rac-glycerol is a saturated diacylglycerol that can be utilized as a tool to investigate the molecular mechanisms by which DAGs interfere with insulin signaling. This document provides detailed application notes and protocols for the use of this compound in cellular models to study its impact on the insulin signaling pathway, focusing on key downstream events such as Akt phosphorylation and glucose uptake.
Mechanism of Action: DAG-Induced Insulin Resistance
Elevated intracellular levels of diacylglycerol are known to activate protein kinase C (PKC) isoforms, particularly PKCθ in skeletal muscle and PKCε in the liver.[4][5] Activated PKC can phosphorylate the insulin receptor substrate (IRS) on serine residues, which impairs its ability to be tyrosine-phosphorylated by the insulin receptor. This inhibition of IRS-1 tyrosine phosphorylation prevents the recruitment and activation of phosphatidylinositol 3-kinase (PI3K), a critical upstream activator of Akt (also known as protein kinase B). The subsequent reduction in Akt phosphorylation at key residues (Threonine 308 and Serine 473) leads to decreased translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, resulting in impaired glucose uptake.[1][4]
Data Presentation
The following tables summarize expected quantitative outcomes from studies investigating the effects of elevated diacylglycerol levels on insulin signaling and glucose uptake in skeletal muscle cells (e.g., C2C12 myotubes). These values are based on literature reports for similar long-chain saturated fatty acids or diacylglycerols and should be considered as a general guide.
Table 1: Expected Effect of this compound on Insulin-Stimulated Akt Phosphorylation
| Treatment Group | Fold Change in p-Akt (Ser473) vs. Untreated Control |
| Vehicle Control (Insulin-Stimulated) | 4.0 - 6.0 |
| This compound (Insulin-Stimulated) | 1.5 - 2.5 |
| Expected % Inhibition | ~40% - 60% |
Data are hypothetical and based on typical results from similar studies.[6][7][8]
Table 2: Expected Effect of this compound on Insulin-Stimulated Glucose Uptake
| Treatment Group | Fold Change in Glucose Uptake vs. Basal |
| Vehicle Control (Insulin-Stimulated) | 2.0 - 3.0 |
| This compound (Insulin-Stimulated) | 1.2 - 1.8 |
| Expected % Inhibition | ~30% - 50% |
Data are hypothetical and based on typical results from similar studies.[6][9][10]
Experimental Protocols
The following protocols are designed for use with differentiated C2C12 myotubes, a common model for skeletal muscle insulin signaling.
Protocol 1: Induction of Insulin Resistance using this compound
This protocol describes how to treat C2C12 myotubes with this compound to induce a state of insulin resistance.
Materials:
-
Differentiated C2C12 myotubes (plated in 6-well or 12-well plates)
-
DMEM with 2% horse serum (differentiation medium)
-
This compound (stock solution in DMSO or ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free DMEM
-
Insulin (100 nM final concentration)
Procedure:
-
Preparation of DAG-BSA Complex:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free DMEM.
-
Warm the BSA solution to 37°C.
-
Add the desired amount of this compound stock solution to the warm BSA solution while vortexing to achieve a final concentration range of 50-200 µM.
-
Incubate at 37°C for 30 minutes to allow for complex formation. A vehicle control should be prepared with the same amount of DMSO or ethanol.
-
-
Cell Treatment:
-
Wash differentiated C2C12 myotubes once with sterile PBS.
-
Replace the differentiation medium with the prepared DAG-BSA complex or vehicle-BSA control medium.
-
Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.
-
-
Insulin Stimulation:
-
After the incubation period, wash the cells twice with warm serum-free DMEM.
-
Serum starve the cells in serum-free DMEM for 2-4 hours.
-
Stimulate the cells with 100 nM insulin in serum-free DMEM for 15-30 minutes at 37°C. For basal (unstimulated) controls, add an equivalent volume of vehicle.
-
Proceed immediately to cell lysis for Western blot analysis (Protocol 2) or glucose uptake assay (Protocol 3).
-
Protocol 2: Quantification of Akt Phosphorylation by Western Blot
This protocol details the analysis of total and phosphorylated Akt levels to assess the impact of this compound on insulin signaling.
Materials:
-
Treated C2C12 myotubes from Protocol 1
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Mouse anti-total Akt
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
After insulin stimulation, immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt and anti-total Akt, diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST for 10 minutes each.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Quantification:
-
Use densitometry software to quantify the band intensities.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Protocol 3: Fluorescent Glucose Uptake Assay
This protocol uses the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to measure glucose uptake.
Materials:
-
Treated C2C12 myotubes from Protocol 1 (plated in a 12-well or 24-well plate)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (100 µM final concentration)
-
Insulin (100 nM final concentration)
-
Ice-cold PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Preparation:
-
Following treatment with this compound as described in Protocol 1, wash cells twice with warm KRH buffer.
-
Incubate cells in KRH buffer for 30 minutes at 37°C.
-
-
Insulin Stimulation and 2-NBDG Uptake:
-
Add insulin (100 nM) or vehicle to the respective wells and incubate for 20 minutes at 37°C.
-
Add 2-NBDG to a final concentration of 100 µM and incubate for an additional 30 minutes at 37°C.
-
-
Termination of Uptake:
-
Stop the glucose uptake by washing the cells three times with ice-cold PBS.
-
-
Measurement (Flow Cytometry):
-
Trypsinize the cells and resuspend them in ice-cold PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with excitation/emission settings appropriate for 2-NBDG (e.g., 488 nm excitation, ~530 nm emission).
-
-
Measurement (Plate Reader):
-
Lyse the cells in a suitable buffer.
-
Measure the fluorescence of the lysate in a fluorescence plate reader.
-
Normalize the fluorescence signal to the protein concentration of the lysate.
-
Conclusion
This compound serves as a valuable research tool for elucidating the mechanisms of lipid-induced insulin resistance. By employing the protocols outlined in this document, researchers can effectively model insulin resistance in vitro and quantify the inhibitory effects of this diacylglycerol on key nodes of the insulin signaling pathway. These studies can contribute to a deeper understanding of the pathophysiology of type 2 diabetes and aid in the development of novel therapeutic strategies.
References
- 1. Diacylglycerol-mediated insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscular diacylglycerol metabolism and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Dgat2 in Glucose Uptake and Fatty Acid Metabolism in C2C12 Skeletal Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Dgat2 in Glucose Uptake and Fatty Acid Metabolism in C2C12 Skeletal Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Upregulation of myocellular DGAT1 augments triglyceride synthesis in skeletal muscle and protects against fat-induced insulin resistance [jci.org]
- 9. researchgate.net [researchgate.net]
- 10. Myristic Acid Enhances Diacylglycerol Kinase δ-Dependent Glucose Uptake in Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Odd-Chain Diacylglycerols (DAGs) for Lipid Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid metabolism is a complex network of interconnected pathways that are fundamental to cellular processes such as energy storage, membrane structure, and signal transduction. Dysregulation of lipid metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer. The study of lipid flux, the rate of movement of lipid molecules through these metabolic pathways, is crucial for understanding disease mechanisms and for the development of novel therapeutics.
Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are naturally present in trace amounts in human tissues, primarily derived from dietary sources like dairy and ruminant fats.[1][2] Because they are not synthesized de novo in high amounts by mammals, exogenously supplied stable-isotope labeled OCFAs serve as excellent tracers to monitor lipid metabolism and flux. When cells are incubated with an odd-chain fatty acid, it is incorporated into complex lipids, including diacylglycerols (DAGs) and triacylglycerols (TAGs). By tracking the appearance of the odd-chain acyl group in these lipid species over time using mass spectrometry, researchers can quantitatively measure the flux through specific lipid synthesis and signaling pathways.
These application notes provide a detailed overview and protocols for utilizing odd-chain DAGs in lipid flux analysis.
Principle of the Method
The core principle of this technique is the metabolic labeling of cellular lipids with a stable isotope-labeled odd-chain fatty acid, such as [¹³C₁₇]-heptadecanoic acid. Due to their low endogenous abundance, the incorporation of these exogenous odd-chain fatty acids into complex lipids can be readily detected and quantified by mass spectrometry.
The workflow involves:
-
Metabolic Labeling: Incubating cells or tissues with a known concentration of a stable isotope-labeled odd-chain fatty acid.
-
Lipid Extraction: Isolating the total lipid content from the cells or tissues at various time points.
-
Mass Spectrometry Analysis: Quantifying the amount of the stable isotope-labeled odd-chain fatty acid incorporated into the diacylglycerol pool and other lipid classes.
-
Flux Calculation: Determining the rate of incorporation to understand the dynamics of lipid synthesis and turnover.
This method allows for the precise measurement of flux through pathways that utilize DAG as an intermediate, such as the de novo synthesis of TAGs and phospholipids (B1166683), and for probing the generation of signaling DAGs involved in pathways like Protein Kinase C (PKC) activation.[3][4]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Heptadecanoic Acid (C17:0)
This protocol describes the labeling of lipids in cultured mammalian cells using C17:0 to trace fatty acid incorporation into DAGs.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Heptadecanoic acid (C17:0)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Preparation of C17:0-BSA Conjugate: a. Prepare a 10 mM stock solution of C17:0 in ethanol. b. Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile water. c. Slowly add the C17:0 stock solution to the BSA solution while stirring to achieve a final C17:0 concentration of 1 mM. This creates a C17:0-BSA complex that is soluble in culture medium.
-
Labeling: a. The following day, remove the culture medium and wash the cells once with PBS. b. Add fresh culture medium containing the desired final concentration of the C17:0-BSA conjugate (e.g., 100 µM). c. Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to monitor the time-dependent incorporation of C17:0 into the lipidome.
-
Cell Harvesting: a. At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Add 0.5 mL of trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C. c. Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a microcentrifuge tube. d. Centrifuge at 500 x g for 5 minutes at 4°C. e. Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. f. Centrifuge again, discard the supernatant, and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until lipid extraction.
Protocol 2: Lipid Extraction using a Methyl-tert-butyl ether (MTBE) Method
This protocol is a modified version of a widely used method for extracting a broad range of lipids from cellular samples.[5][6]
Materials:
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards (e.g., deuterated lipid standards)
-
Glass tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Resuspend the frozen cell pellet in 100 µL of water. Add an internal standard mix to each sample for normalization.
-
Solvent Addition: a. Add 360 µL of methanol to the cell suspension. b. Vortex for 1 minute. c. Add 1.2 mL of MTBE.
-
Extraction: a. Vortex for 10 seconds and then shake for 45 minutes at 4°C. b. Add 300 µL of water to induce phase separation. c. Vortex for 1 minute.
-
Phase Separation: a. Centrifuge at 1,000 x g for 10 minutes at 4°C. b. Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.
-
Drying and Reconstitution: a. Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of acetonitrile/isopropanol/water 65:30:5 v/v/v).
Protocol 3: LC-MS/MS Analysis of Odd-Chain DAGs
This protocol provides a general framework for the analysis of odd-chain DAGs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 or C8 column
-
Tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Chromatographic Separation: a. Inject the reconstituted lipid extract onto the HPLC column. b. Use a gradient elution program with mobile phases such as:
- Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
- Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid. c. The gradient will separate the different lipid classes.
-
Mass Spectrometry Detection: a. Operate the mass spectrometer in positive ion mode. b. Use a data-dependent acquisition method where the most abundant ions in a full MS scan are selected for fragmentation (MS/MS). c. For targeted analysis, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the odd-chain DAGs based on their precursor and fragment ions.
-
Data Analysis: a. Identify the odd-chain DAGs by their accurate mass and characteristic fragmentation patterns. b. Quantify the peak area of the odd-chain DAGs and normalize it to the peak area of the internal standard. c. Plot the normalized abundance of the odd-chain DAGs at each time point to determine the flux.
Data Presentation
Quantitative data should be summarized in tables to facilitate easy comparison.
Table 1: Comparison of Metabolic Fates of Odd-Chain vs. Even-Chain Fatty Acids
| Feature | Odd-Chain Fatty Acids (e.g., C17:0) | Even-Chain Fatty Acids (e.g., C16:0) | Reference |
| Primary β-oxidation end product | Propionyl-CoA and Acetyl-CoA | Acetyl-CoA | [7][8] |
| Anaplerotic potential | High (Propionyl-CoA enters the TCA cycle via succinyl-CoA) | Low (Acetyl-CoA primarily enters the TCA cycle for oxidation) | [7] |
| Rate of β-oxidation | Potentially slower | Generally faster | [8] |
| Tissue Accumulation | Tend to accumulate more in adipose tissue | Less accumulation in adipose tissue compared to odd-chains | [8] |
| Endogenous Synthesis | Low in mammals | High (de novo lipogenesis) | [2] |
Table 2: Hypothetical Time-Course of C17:0 Incorporation into Diacylglycerol (DAG)
| Time (hours) | C17-DAG (Normalized Peak Area) |
| 0 | 0 |
| 1 | 1500 |
| 2 | 3200 |
| 4 | 6800 |
| 8 | 12500 |
| 12 | 15000 |
| 24 | 16000 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for odd-chain DAG lipid flux analysis.
Metabolic Fate of Odd-Chain Fatty Acids
Caption: Simplified metabolic pathway of an odd-chain fatty acid.
Probing DAG Signaling with Odd-Chain Tracers
Caption: Tracing DAG-mediated PKC activation with C17:0.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Even- and odd-chain saturated fatty acids in serum phospholipids are differentially associated with adipokines | PLOS One [journals.plos.org]
- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergence and complexities in DAG signaling: looking beyond PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 6. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]
- 7. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Diacylglycerols in Plasma
Introduction
Diacylglycerols (DAGs) are crucial lipid molecules that serve as intermediates in metabolic pathways and act as second messengers in various cellular signaling cascades.[1][2][3] Dysregulation of DAG levels in plasma has been implicated in several metabolic diseases, including diabetes and cancer, making their accurate quantification a key area of research in diagnostics and drug development.[4] However, the low abundance and non-polar nature of DAGs present analytical challenges for their precise measurement in complex biological matrices like plasma.[4][5]
This application note provides a detailed protocol for the efficient extraction and derivatization of diacylglycerols from plasma samples for subsequent quantification by Liquid Chromatography-Mass Spectrometry (LC-MS). The described methods are optimized for high-throughput analysis, ensuring reproducibility and accuracy for clinical research and drug development applications.
Challenges in Diacylglycerol Quantification
The primary challenges in the quantification of DAGs from plasma include:
-
Low Abundance: DAGs are present at much lower concentrations compared to other lipid classes like triglycerides and phospholipids.
-
Poor Ionization Efficiency: Lacking a permanent charge, DAGs exhibit low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to poor sensitivity.[4][5][6]
-
Structural Isomers: The presence of multiple structural isomers of DAGs requires robust chromatographic separation for accurate quantification.
To overcome these challenges, the presented protocol incorporates a derivatization step to introduce a charged moiety onto the DAG molecule, significantly enhancing its ionization efficiency and detection sensitivity in MS analysis.[5][6]
Experimental Workflow
The overall experimental workflow for the quantification of diacylglycerols from plasma is illustrated in the following diagram. This process begins with plasma sample collection and proceeds through lipid extraction, derivatization, LC-MS analysis, and data processing.
Caption: Experimental workflow for diacylglycerol quantification in plasma.
Protocols
Lipid Extraction from Plasma
Two widely used and validated methods for lipid extraction from plasma are the Folch method and the Bligh-Dyer method. Both are biphasic extraction methods that efficiently partition lipids into an organic phase.
a) Modified Folch Method
The Folch method utilizes a chloroform (B151607) and methanol (B129727) mixture to extract lipids.[7][8]
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Internal standards (e.g., deuterated DAGs)
-
Glass centrifuge tubes with PTFE-lined caps
Protocol:
-
Thaw plasma samples on ice.
-
To a glass centrifuge tube, add 100 µL of plasma.
-
Add 8 µL of the deuterated internal standard mix.[9]
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[9]
-
Vortex the mixture vigorously for 1 minute and incubate for 30 minutes at room temperature with occasional vortexing.[9]
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.[9]
-
Centrifuge at 1200 x g for 15 minutes at 4°C.[9]
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette, avoiding the protein interface.
-
Transfer the organic phase to a new glass tube and dry under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until derivatization.
b) Modified Bligh-Dyer Method
The Bligh-Dyer method is suitable for samples with high water content and uses a specific ratio of chloroform, methanol, and water.[10][11]
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Internal standards (e.g., deuterated DAGs)
-
Glass centrifuge tubes with PTFE-lined caps
Protocol:
-
Thaw plasma samples on ice.
-
To a glass centrifuge tube containing 100 µL of plasma, add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex for 15 minutes.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of deionized water and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes at room temperature to separate the phases.
-
Carefully aspirate the lower organic phase and transfer it to a new tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Store the dried extract at -80°C.
Derivatization of Diacylglycerols
Derivatization with a charged tag significantly improves the ionization efficiency of DAGs for MS analysis.[5][6][12][13] N,N,N-trimethylglycine (TMG) is an effective derivatizing agent.
Materials:
-
Dried lipid extract
-
N,N,N-trimethylglycine (TMG)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (anhydrous)
-
Pyridine (anhydrous)
Protocol:
-
Resuspend the dried lipid extract in 500 µL of anhydrous dichloromethane.
-
Add 10 mg of TMG, 5 mg of DCC, and 1 mg of DMAP.
-
Add 10 µL of anhydrous pyridine.
-
Seal the reaction vial and incubate at 60°C for 1 hour.
-
After cooling to room temperature, add 1 mL of water to quench the reaction.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under nitrogen.
-
Reconstitute the derivatized sample in an appropriate solvent (e.g., methanol/chloroform 1:1 v/v) for LC-MS analysis.
Quantitative Data
The choice of extraction method can significantly impact the recovery of different lipid classes. The following table summarizes the relative extraction efficiencies of various methods for diacylglycerols and other relevant lipid classes in plasma. The data is presented as a percentage recovery relative to a benchmark method (e.g., Folch).
| Lipid Class | Folch Method | Bligh-Dyer Method | Single-Phase (Butanol:Methanol) |
| Diacylglycerols (DAG) | 100% | ~95% | ~90% |
| Triacylglycerols (TAG) | 100% | ~98% | ~92% |
| Phosphatidylcholines (PC) | 100% | ~102% | ~105% |
| Cholesteryl Esters (CE) | 100% | ~96% | ~88% |
Note: The values presented are approximate and can vary based on the specific protocol and plasma matrix. It is recommended to validate the chosen method with internal standards.
Studies have shown that while biphasic methods like Folch and Bligh-Dyer generally provide excellent recovery for a broad range of lipids, single-phase extractions can also be effective and are more amenable to high-throughput workflows.[14][15] The choice of method should be guided by the specific research question and the lipid classes of primary interest.
Diacylglycerol Signaling Pathway
Diacylglycerols are key players in signal transduction, most notably through the activation of Protein Kinase C (PKC). The following diagram illustrates this signaling pathway.
Caption: The Protein Kinase C (PKC) signaling pathway involving diacylglycerol.
Conclusion
The accurate quantification of diacylglycerols in plasma is essential for advancing our understanding of metabolic diseases and for the development of novel therapeutics. The protocols outlined in this application note provide a robust framework for the extraction, derivatization, and subsequent analysis of DAGs. By addressing the inherent analytical challenges, these methods enable researchers to obtain high-quality, reproducible data for a wide range of applications. The choice of the specific extraction method should be carefully considered based on the experimental goals and the desired throughput.
References
- 1. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Diacylglycerol Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 9. Plasma lipid extraction [bio-protocol.org]
- 10. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 11. youtube.com [youtube.com]
- 12. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipidomics using 1,2-Dipentadecanoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis and for biomarker discovery. Diacylglycerols (DAGs) are a class of glycerolipids that are central to lipid metabolism and cellular signaling. The accurate quantification of DAGs and other lipid species is crucial for elucidating their roles in various physiological and pathological processes. 1,2-Dipentadecanoyl-rac-glycerol (DG(15:0/15:0)) is an ideal internal standard for quantitative lipidomics due to its structural similarity to endogenous DAGs and its odd-numbered fatty acid chains, which make it rare in most biological systems. This document provides a detailed experimental workflow for the use of this compound in a comprehensive lipidomics analysis.
Principle
The experimental workflow involves the extraction of total lipids from a biological sample, followed by separation and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is added at the beginning of the sample preparation process to account for variability in extraction efficiency and instrument response. By comparing the signal intensity of endogenous lipids to that of the known concentration of the internal standard, accurate quantification of a wide range of lipid species can be achieved.
Applications
This workflow is applicable to a variety of research areas, including:
-
Drug Development: Assessing the effect of drug candidates on lipid metabolism and signaling pathways.
-
Biomarker Discovery: Identifying lipid biomarkers for the diagnosis and prognosis of diseases such as cancer, cardiovascular disease, and metabolic disorders.
-
Nutritional Research: Investigating the impact of dietary interventions on the lipidome.
-
Basic Research: Elucidating the fundamental roles of lipids in cellular processes.
Quantitative Data Presentation
The following table provides an example of quantitative lipidomics data obtained from human plasma samples using an odd-chain diacylglycerol internal standard, such as this compound. The concentrations are presented in μmol/L and represent the mean values observed in a cohort. This table illustrates how lipid species can be quantified and compared across different experimental groups.
| Lipid Class | Lipid Species | Group A (μmol/L) | Group B (μmol/L) | Fold Change (B/A) | p-value |
| Diacylglycerol (DG) | DG (16:0/18:1) | 1.25 | 2.50 | 2.00 | <0.01 |
| DG (16:0/18:2) | 0.80 | 1.50 | 1.88 | <0.05 | |
| DG (18:0/18:2) | 0.65 | 1.30 | 2.00 | <0.01 | |
| DG (18:1/18:2) | 1.10 | 2.10 | 1.91 | <0.05 | |
| Triacylglycerol (TG) | TG (52:2) | 150.0 | 280.0 | 1.87 | <0.01 |
| TG (54:3) | 120.0 | 250.0 | 2.08 | <0.01 | |
| Phosphatidylcholine (PC) | PC (16:0/18:1) | 250.0 | 240.0 | 0.96 | >0.05 |
| PC (16:0/18:2) | 180.0 | 175.0 | 0.97 | >0.05 | |
| Lysophosphatidylcholine (LPC) | LPC (16:0) | 25.0 | 45.0 | 1.80 | <0.05 |
| LPC (18:0) | 15.0 | 28.0 | 1.87 | <0.05 | |
| Ceramide (Cer) | Cer (d18:1/24:0) | 0.50 | 0.95 | 1.90 | <0.05 |
Experimental Protocols
1. Sample Preparation and Lipid Extraction (Folch Method)
This protocol describes a classic method for extracting a broad range of lipids from biological samples.
-
Materials:
-
Homogenizer (e.g., bead beater or sonicator)
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution (w/v)
-
Internal Standard Stock Solution: this compound in chloroform/methanol (2:1, v/v) at a concentration of 1 mg/mL.
-
Nitrogen gas evaporator
-
-
Procedure:
-
Sample Homogenization: Weigh approximately 20-50 mg of tissue or 100 µL of plasma/serum into a glass tube. Add a known amount of the this compound internal standard. For tissue, add 1 mL of ice-cold methanol and homogenize thoroughly. For plasma/serum, proceed to the next step.
-
Solvent Addition: Add 2 mL of chloroform to the homogenate (or plasma/serum with internal standard) and vortex vigorously for 2 minutes.
-
Phase Separation: Add 0.75 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 200 µL) of a solvent suitable for LC-MS analysis (e.g., methanol/isopropanol 1:1, v/v).
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a general framework for the separation and detection of lipids. Specific parameters may need to be optimized based on the instrument and the specific lipid classes of interest.
-
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Chromatographic Conditions (Reversed-Phase):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive and Negative Electrospray Ionization (ESI) switching.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 300°C.
-
Scan Range: m/z 100-1500.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) for MS/MS fragmentation.
-
Visualizations
Experimental Workflow
Caption: A schematic of the lipidomics experimental workflow.
Diacylglycerol (DAG) Signaling Pathway
Caption: Activation of Protein Kinase C by diacylglycerol.
Application Note: Mass Spectrometry Analysis of 1,2-Dipentadecanoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 1,2-Dipentadecanoyl-rac-glycerol, a diacylglycerol (DAG), using mass spectrometry. Diacylglycerols are critical signaling molecules involved in various cellular processes, and their accurate identification and quantification are essential for research in cell signaling, metabolism, and drug development. This document outlines the expected fragmentation pattern of this compound, experimental protocols for sample preparation and mass spectrometric analysis, and a representative signaling pathway in which DAGs play a pivotal role.
Introduction
This compound (DG(15:0/15:0)) is a symmetric diacylglycerol containing two pentadecanoic acid acyl chains esterified to the glycerol (B35011) backbone. As with other diacylglycerols, it is an important second messenger in cellular signaling cascades.[1] The analysis of specific DAG molecular species is challenging due to their low abundance and the presence of numerous isomeric and isobaric species. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the structural characterization and quantification of individual lipid species.[2] This note details the expected fragmentation behavior of this compound and provides standardized protocols for its analysis.
Mass Spectrometry Fragmentation Pattern
When analyzed by positive ion electrospray ionization mass spectrometry, this compound typically forms an ammonium (B1175870) adduct ([M+NH₄]⁺). Collision-induced dissociation (CID) of this precursor ion results in characteristic neutral losses and fragment ions. The primary fragmentation pathway involves the neutral loss of ammonia (B1221849) (NH₃) and one of the pentadecanoic acid chains (C₁₅H₃₀O₂), resulting in the formation of a monoacylglycerol-like fragment ion.[3]
Table 1: Predicted MS/MS Fragmentation Data for [this compound + NH₄]⁺
| Precursor Ion (m/z) | Formula | Adduct | Fragment Ion (m/z) | Proposed Fragment Structure/Neutral Loss |
| 558.5 | C₃₃H₆₈O₅N | [M+NH₄]⁺ | 541.5 | [M+H]⁺ (Loss of NH₃) |
| 558.5 | C₃₃H₆₈O₅N | [M+NH₄]⁺ | 313.3 | [M+NH₄ - C₁₅H₃₀O₂ - NH₃]⁺ (Loss of Pentadecanoic acid and Ammonia) |
| 558.5 | C₃₃H₆₈O₅N | [M+NH₄]⁺ | 239.2 | [C₁₅H₂₇O]⁺ (Acylium ion from Pentadecanoic acid) |
Note: The m/z values are based on predicted fragmentation patterns for diacylglycerols and may vary slightly based on experimental conditions and instrument calibration.
Experimental Protocols
Lipid Extraction from Biological Samples (Folch Method)
This protocol is a widely used method for the extraction of total lipids from biological matrices.[4]
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (ice-cold)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream
-
Centrifuge
Procedure:
-
Homogenize the biological sample in a suitable buffer.
-
To 1 volume of the homogenate, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Incubate at room temperature for 20-30 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for mass spectrometry analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
This protocol provides general parameters for the analysis of diacylglycerols by LC-MS/MS.
Instrumentation:
-
A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole) equipped with an electrospray ionization (ESI) source.[5]
-
A liquid chromatography (LC) system for online separation (optional but recommended for complex samples).
LC Conditions (for optional separation):
-
Column: C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate different lipid classes.
-
Flow Rate: Dependent on the column dimensions.
MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.0 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: Dependent on the instrument.
-
Collision Gas: Argon
-
Collision Energy: 15 - 30 eV (optimize for the specific instrument and compound)
-
Scan Mode: Product ion scan of the [M+NH₄]⁺ precursor ion (m/z 558.5 for this compound).
Visualizations
Fragmentation Pathway of this compound
References
- 1. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve solubility of 1,2-Dipentadecanoyl-rac-glycerol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 1,2-Dipentadecanoyl-rac-glycerol, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties and recommended initial solvents for this compound?
A1: this compound is a diacylglycerol (DAG), which is a lipid molecule.[1][2][3] Like other high molecular weight lipids, it is a solid at room temperature and is poorly soluble in aqueous solutions while showing good solubility in certain organic solvents.[1][4] For initial solubilization, it is recommended to start with organic solvents. Based on supplier data and properties of similar lipids, the following solvents are suggested starting points.
Data Presentation: Solubility of this compound
| Solvent | Concentration | Source |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [1] |
| Dimethylformamide (DMF) | 20 mg/mL | [1] |
| Chloroform (B151607) | Soluble (Specific concentration not listed, but common for similar lipids) | [5][6][7] |
| Ethanol (B145695) | 0.25 mg/mL (Limited solubility) | [1] |
| PBS (pH 7.2) | 0.5 mg/mL (Very low solubility) | [1] |
It is advisable to prepare a concentrated stock solution in a compatible organic solvent, which can then be diluted into the final experimental medium.
Q2: My this compound is not dissolving or is precipitating out of solution. What troubleshooting steps can I take?
A2: Difficulty in dissolving this lipid is a common issue. The following troubleshooting guide and workflow can help you achieve a stable solution.
Troubleshooting Guide:
-
Verify Solvent Choice: Ensure you are using an appropriate organic solvent like DMSO, DMF, or chloroform, where solubility is highest.[1] Avoid starting directly in aqueous buffers or alcohols like ethanol where solubility is limited.[1]
-
Apply Gentle Heat: Warming the solution can aid dissolution.[5] Be cautious with temperature, as excessive heat can degrade the lipid. A water bath set to 40-70°C is often effective for lipid preparations.[8]
-
Use Mechanical Agitation (Sonication): Sonication is a highly effective method for dissolving lipids.[9] It uses high-frequency sound waves to break down particles, increase surface area, and facilitate dissolution.[9][10] Both bath and probe sonicators can be used.[11] If a precipitate forms after diluting a stock solution into an aqueous medium, it can often be redissolved by sonicating the final solution.[5]
-
Consider a Co-Solvent System: Using a mixture of solvents can enhance solubility, a phenomenon known as co-solvency.[12] For example, a chloroform:methanol system is often effective for complex lipids.[5]
-
Check Purity and Storage: Ensure the compound has been stored correctly (typically at -20°C) to prevent degradation, which could affect its solubility.
Below is a logical workflow for troubleshooting solubility issues.
Q3: How can I prepare a stable aqueous dispersion of this compound for use in cell culture experiments?
A3: Since direct dissolution in aqueous media is very low, creating a stable dispersion is necessary for most biological experiments. There are three primary methods to achieve this:
-
Complexation with a Carrier Molecule: Lipids can be adsorbed to a soluble carrier like bovine serum albumin (BSA) or cyclodextrins to increase their aqueous solubility and facilitate delivery to cells.[13][14][15]
-
Formation of an Emulsion: Dispersing the lipid in an aqueous medium with the help of a surfactant and high-energy mixing (like sonication) can create a stable emulsion.[9][16]
-
Creation of Liposomes: While more complex, formulating the lipid into liposomes is an effective way to deliver it in an aqueous system.[11][16]
For most standard cell culture applications, complexing with fatty-acid-free BSA is a reliable and commonly used method.[14]
Q4: I've successfully made a stock solution in DMSO, but the compound precipitates when I add it to my aqueous cell culture medium. How do I fix this?
A4: This is a common problem known as "precipitation upon dilution." It occurs because the lipid is highly soluble in the organic stock solvent but insoluble in the final aqueous medium. Here are strategies to prevent this:
-
Lower the Final Concentration: You may be exceeding the solubility limit in the final medium. Try using a more dilute final concentration.
-
Use a Carrier Protein (BSA): Pre-complexing the lipid with fatty-acid-free BSA before adding it to the medium is the most effective solution. The BSA acts as a carrier, keeping the lipid soluble and available to the cells.[14][15] (See Protocol 2 below).
-
Incorporate Surfactants or Detergents: Adding a non-toxic surfactant to the final medium can help create micelles that encapsulate the lipid, keeping it dispersed.[17][18]
-
Increase Mixing Energy: When diluting the stock, add it dropwise to the aqueous medium while vortexing or sonicating vigorously to promote rapid dispersion and prevent the formation of large precipitates.
Experimental Protocols
Protocol 1: Basic Solubilization in Organic Solvent
This protocol describes how to prepare a stock solution of this compound in an organic solvent.
-
Weighing: Accurately weigh the desired amount of this compound solid in a chemical-resistant glass vial.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO or chloroform to reach the desired concentration (e.g., 20-30 mg/mL).
-
Initial Mixing: Cap the vial and vortex vigorously for 1-2 minutes.
-
Heating (Optional): If the solid is not fully dissolved, place the vial in a water bath set to 50°C for 10-15 minutes. Vortex periodically.
-
Sonication: Place the vial in a bath sonicator for 15-30 minutes, or until the solution is clear and free of visible particulates.[10][11] A probe sonicator can also be used with brief pulses to avoid overheating.
-
Storage: Once fully dissolved, store the stock solution in a tightly sealed glass vial at -20°C. To prevent solvent evaporation and lipid oxidation, consider flushing the headspace with nitrogen or argon.[11]
Protocol 2: Preparation of a Lipid-BSA Complex for Aqueous Dispersion
This protocol details how to prepare a lipid solution suitable for addition to cell culture media.[14]
-
Prepare BSA Solution: Dissolve fatty-acid-free Bovine Serum Albumin (BSA) in your desired base medium (e.g., serum-free DMEM) to a concentration of 10% (w/v). Warm to 37°C to aid dissolution.
-
Prepare Lipid Stock: Prepare a concentrated stock of this compound in 100% ethanol. Note that solubility in ethanol is low (0.25 mg/ml), so sonication may be required to create a homogenous stock solution or fine suspension.[1][19]
-
Complexation: While vortexing the 10% BSA solution, slowly add the lipid-ethanol stock dropwise to achieve the desired final lipid concentration. The final concentration of ethanol in the BSA solution should be kept low (typically <1%) to avoid toxicity.
-
Incubation: Incubate the lipid-BSA mixture in a shaking water bath at 37°C for at least 1 hour to ensure proper complex formation.[14]
-
Sterilization & Use: Sterilize the final lipid-BSA complex by passing it through a 0.22 µm syringe filter. This complex can now be added to your cell culture medium to achieve the desired final working concentration.
Solubility Enhancement Strategies
Improving the solubility of a lipophilic compound like this compound involves a hierarchical approach, from simple physical methods to more complex formulation strategies, depending on the final application.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Diglyceride - Wikipedia [en.wikipedia.org]
- 4. aocs.org [aocs.org]
- 5. avantiresearch.com [avantiresearch.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. US6670184B2 - Method for producing a lipid emulsion for use in insect cell culture - Google Patents [patents.google.com]
- 9. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 10. Video: Sonication Extraction of Lipid Biomarkers from Sediment [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. wjbphs.com [wjbphs.com]
- 13. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Diacylglycerol partitioning and mixing in detergent micelles: relevance to enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. myfoodresearch.com [myfoodresearch.com]
- 19. academic.oup.com [academic.oup.com]
Long-term stability of 1,2-Dipentadecanoyl-rac-glycerol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of 1,2-Dipentadecanoyl-rac-glycerol in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: When stored as a solid at -20°C, this compound is stable for at least four years.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q2: How should I prepare solutions of this compound for my experiments?
A2: It is recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a dry, aprotic solvent. Based on solubility data, dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are suitable solvents.[1] For immediate use in cell-based assays, dilution into an appropriate aqueous buffer or cell culture medium is common, but prolonged storage in aqueous solutions is not recommended due to hydrolysis.
Q3: What are the primary degradation pathways for this compound in solution?
A3: The main degradation pathways for 1,2-diacylglycerols like this compound in solution are:
-
Acyl Migration: This is a spontaneous isomerization process where one of the acyl chains moves from the sn-2 position to the sn-3 position, resulting in the more thermodynamically stable 1,3-Dipentadecanoyl-rac-glycerol.[2][3]
-
Hydrolysis: The ester linkages can be hydrolyzed, especially in the presence of water, acids, or bases, to yield pentadecanoic acid and monoacylglycerols.
-
Oxidation: Although pentadecanoic acid is a saturated fatty acid and thus less susceptible to oxidation than unsaturated fatty acids, oxidation can still occur over long periods, especially if the solution is exposed to air and light.
Q4: How quickly does acyl migration occur in solution?
A4: The rate of acyl migration is highly dependent on the solvent, temperature, and the presence of catalysts. For a close analog, 1,2-dipalmitoyl-sn-glycerol (B135180) (C16:0), the time to reach half of the equilibrium concentration of the 1,3-isomer (t½ eq.) varies significantly:
-
In an organic solvent at room temperature, it can take several days.
-
In a polar solvent like a sodium phosphate (B84403) buffer at 62°C, the t½ eq. is about 1-2 hours.
-
On a solid phase like a silica (B1680970) gel TLC plate at 24°C, the t½ eq. is less than 1 hour.
At equilibrium, the mixture typically contains about 56% of the 1,3-isomer.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
This issue could be due to the degradation of this compound in your stock solution.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prioritize preparing fresh solutions of this compound for each experiment.
-
Check for Isomerization: If you suspect acyl migration, you can analyze your solution using High-Performance Liquid Chromatography (HPLC). The 1,2- and 1,3-isomers will have different retention times.
-
Use Appropriate Solvents: For stock solutions, use dry, aprotic solvents like DMF or DMSO. Avoid prolonged storage in protic solvents like ethanol (B145695) or aqueous buffers.
Issue 2: Precipitation of the compound from the solution.
This compound has limited solubility in aqueous solutions.
Troubleshooting Steps:
-
Verify Solubility: Check the concentration of your solution against the known solubility of this compound in your chosen solvent system.
-
Gentle Warming: Gentle warming (e.g., to 37°C) can help to redissolve the compound. However, be aware that elevated temperatures will accelerate degradation.
-
Use of a Carrier: For aqueous systems, consider using a carrier like bovine serum albumin (BSA) or pre-formulating the lipid into liposomes to improve solubility and stability.
Quantitative Stability Data
The following table summarizes the stability of 1,2-diacylglycerols under various conditions, with data extrapolated from studies on the closely related 1,2-dipalmitoyl-sn-glycerol.
| Condition | Parameter | Value | Reference Compound |
| Solid State | |||
| Storage at -20°C | Shelf Life | ≥ 4 years | This compound |
| In Solution (Acyl Migration) | 1,2-Dipalmitoyl-sn-glycerol | ||
| Neat Melt at 74°C | t½ eq. | 18 hours | |
| Organic Solvent (e.g., Chloroform) | t½ eq. | Several days | |
| Polar Solvent (Phosphate Buffer, pH 7.0) at 62°C | t½ eq. | 1-2 hours | |
| On Silica Gel at 24°C | t½ eq. | < 1 hour | |
| Equilibrium Composition | % of 1,3-isomer | ~56% |
Experimental Protocols
Protocol 1: HPLC Analysis of 1,2- and 1,3-Dipentadecanoyl-rac-glycerol Isomers
This protocol is for the separation and quantification of 1,2- and 1,3-diacylglycerol isomers using Non-Aqueous Reversed-Phase (NARP) HPLC.
1. Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase (e.g., acetonitrile (B52724)/2-propanol) to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.2 µm PTFE syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a column thermostat and an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 2-propanol (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
The 1,3-isomer is expected to elute before the 1,2-isomer.
-
Quantify the peak areas to determine the relative percentage of each isomer.
Visualizations
Caption: Workflow for HPLC analysis of diacylglycerol isomers.
Caption: Degradation pathways of this compound.
References
Technical Support Center: Diacylglycerol (DAG) Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and analysis of diacylglycerol (DAG) standards. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of diacylglycerol (DAG) standards?
A1: Diacylglycerol standards primarily degrade through three main pathways: hydrolysis, oxidation, and acyl migration.
-
Hydrolysis: This process breaks down DAGs into monoacylglycerols (MAGs), free fatty acids (FFAs), and ultimately glycerol. This is a common issue if the standard is exposed to moisture or acidic/basic conditions.
-
Oxidation: The unsaturated fatty acid chains within DAG molecules are susceptible to oxidation, especially when exposed to air and light. This leads to the formation of hydroperoxides, aldehydes, and other oxidized lipid species, which can interfere with analysis.[1]
-
Acyl Migration: This is an isomeric transformation where a fatty acid chain moves from the sn-1 or sn-2 position to the sn-3 position, converting the biologically relevant sn-1,2-DAG into the more thermodynamically stable sn-1,3-DAG.[2] This process can occur during storage, especially in certain solvents.
Q2: How should I properly store my DAG standards to ensure their stability?
A2: Proper storage is critical for maintaining the integrity of DAG standards. For long-term storage, it is recommended to store the standards at -80°C. For short-term storage (up to one month), -20°C is generally acceptable.[3][4] Standards should be stored in an inert gas atmosphere (like argon or nitrogen) to minimize oxidation, especially for unsaturated DAGs. It is also advisable to aliquot the standard upon receipt to avoid repeated freeze-thaw cycles.[3][4]
Q3: What solvents are recommended for dissolving and storing DAG standards?
A3: The choice of solvent can impact the stability of DAG standards. Non-polar solvents like hexane (B92381) can promote acyl migration, while more polar solvents such as tert-butanol (B103910) have been shown to inhibit this process.[5][6][7] For analytical purposes, DAG standards are often dissolved in a solvent compatible with the downstream application, such as chloroform, methanol, or a mixture thereof. However, for storage in solution, it is crucial to select a solvent that minimizes degradation. Always use high-purity, LC-MS grade solvents to avoid contamination.
Q4: How does temperature affect the stability of DAG standards?
A4: Temperature significantly influences the rate of degradation. Higher temperatures accelerate hydrolysis, oxidation, and acyl migration.[2] Storing standards at elevated temperatures, even for short periods, can lead to a rapid decrease in the purity of the standard. Therefore, it is crucial to maintain the recommended storage temperatures of -20°C or -80°C and to minimize the time the standard is kept at room temperature during sample preparation.
Quantitative Data on DAG Stability
While precise degradation rates can vary depending on the specific DAG species, storage conditions, and solvent, the following table provides an illustrative summary of expected stability based on available data. This data is intended to serve as a guideline for experimental planning.
| Storage Condition | Time | Expected Purity of sn-1,2-DAG Standard | Primary Degradation Products |
| -80°C in Chloroform (under Argon) | 12 months | >98% | Minimal degradation |
| -20°C in Chloroform (under Argon) | 6 months | ~95-98% | Minor acyl migration to sn-1,3-DAG |
| -20°C in Chloroform (in air) | 6 months | ~90-95% | Acyl migration and minor oxidation |
| 4°C in Methanol (in air) | 1 week | <90% | Significant acyl migration and hydrolysis (MAGs, FFAs) |
| Room Temperature (in solution, in air) | 24 hours | <85% | Rapid acyl migration, hydrolysis, and oxidation |
Note: This table is an illustrative representation. Actual stability should be confirmed experimentally.
Visualizing Degradation Pathways and Troubleshooting
To better understand the processes affecting your DAG standards, the following diagrams illustrate the degradation pathways and a workflow for troubleshooting common analytical problems.
Troubleshooting Guide
Q: I am seeing extra peaks in my chromatogram that I don't expect. What could they be?
A: Unexpected peaks are often due to the degradation of your DAG standard.
-
Early eluting peaks: These could be more polar degradation products such as monoacylglycerols (MAGs) or free fatty acids (FFAs) resulting from hydrolysis.
-
Peaks close to the main DAG peak: You may be observing the sn-1,3-DAG isomer, which is formed via acyl migration. Since it has similar properties to the sn-1,2-DAG, it often elutes closely. A high-resolution mass spectrometer can help distinguish between these isomers.
-
Broad or late-eluting peaks: These could be oxidized DAG species, which can be more retained on reversed-phase columns.
Action: To confirm if the extra peaks are degradation products, prepare a fresh standard solution from a new aliquot stored at -80°C and compare the chromatograms.
Q: The signal intensity for my DAG standard is much lower than expected. What should I check?
A: Low signal intensity can be caused by several factors:
-
Standard Degradation: The concentration of the target DAG may be lower than anticipated due to degradation.
-
Ionization Suppression: If your sample is complex, other molecules can suppress the ionization of your DAG standard in the mass spectrometer.
-
System Issues: Check for leaks in your LC system, ensure the MS source is clean, and verify that the correct mobile phases are being used.
-
Improper Sample Preparation: Ensure the standard is fully dissolved and that the injection volume is correct.
Action: Start by injecting a freshly prepared standard to rule out degradation. If the problem persists, systematically check your LC-MS system, starting with a solvent blank and then a system suitability test.
Q: My chromatographic peaks for DAG are broad or tailing. How can I improve the peak shape?
A: Poor peak shape is often related to chromatography conditions or sample preparation.
-
Solvent Mismatch: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion. Try to dissolve your standard in the initial mobile phase or a weaker solvent.
-
Column Overload: Injecting too much of the standard can lead to broad, fronting peaks. Try reducing the injection volume or the concentration of your standard.
-
Secondary Interactions: Tailing peaks can result from interactions between the DAG and active sites on the column. Ensure your mobile phase is properly buffered if needed.
-
Column Contamination: A dirty guard or analytical column can lead to poor peak shape. Flush the column according to the manufacturer's instructions or replace the guard column.
Action: First, check that your sample solvent is compatible with your mobile phase. If that is not the issue, try reducing the amount of standard injected. If the problem continues, a column flush or replacement may be necessary.
Experimental Protocol: Assessing the Stability of a DAG Standard
This protocol outlines a method for evaluating the stability of a DAG standard under specific storage conditions using HPLC-MS.
1. Objective: To quantify the degradation of a sn-1,2-DAG standard over time at a selected temperature and in a specific solvent.
2. Materials:
-
sn-1,2-DAG standard (e.g., 1,2-Dioleoyl-sn-glycerol)
-
Internal Standard (IS): A stable, commercially available deuterated or odd-chain DAG (e.g., 1,2-dipalmitoyl-d5-sn-glycerol).
-
Solvents: HPLC or LC-MS grade chloroform, methanol, isopropanol, acetonitrile, and water.
-
Mobile Phase Additives: Ammonium (B1175870) acetate (B1210297) or formic acid.
-
Autosampler vials with inert caps.
3. Procedure:
-
Preparation of Stock Solutions (Time 0):
-
Allow the DAG standard and internal standard to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 1 mg/mL stock solution of the DAG standard in the chosen solvent (e.g., chloroform).
-
Prepare a 1 mg/mL stock solution of the internal standard in the same solvent.
-
Create a working solution by mixing the DAG standard and internal standard to a final concentration of 10 µg/mL each.
-
Immediately analyze this "Time 0" sample using the HPLC-MS method described below to establish the initial purity and response ratio.
-
Aliquot the remaining DAG stock solution into several autosampler vials, flush with argon or nitrogen, cap tightly, and store under the desired test condition (e.g., -20°C).
-
-
HPLC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium acetate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium acetate.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the [M+NH4]+ adducts of the DAG standard, its potential degradation products (MAGs, 1,3-DAG isomer), and the internal standard.
-
-
Stability Time Points:
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months, 6 months), remove one of the stored aliquots.
-
Allow the vial to reach room temperature.
-
Prepare a working solution with the internal standard as done for the Time 0 sample.
-
Analyze by HPLC-MS using the same method.
-
4. Data Analysis:
-
For each time point, calculate the peak area ratio of the DAG standard to the internal standard.
-
Calculate the percentage of the DAG standard remaining relative to the Time 0 sample:
-
% Remaining = (Peak Area Ratio_Time X / Peak Area Ratio_Time 0) * 100
-
-
Identify and quantify degradation products (e.g., sn-1,3-DAG, MAGs) by comparing their peak areas to the initial (Time 0) chromatogram. The appearance and increase of these peaks over time indicate degradation.
References
- 1. Relative oxidative stability of diacylglycerol and triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cloud-clone.com [cloud-clone.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Gas Chromatography for Odd-Chain Lipids Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize gas chromatography (GC) conditions for the analysis of odd-chain lipids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the GC analysis of odd-chain lipids, presented in a question-and-answer format.
Question: Why are my odd-chain fatty acid peaks tailing?
Answer: Peak tailing for fatty acids, including odd-chain varieties, is a common issue in gas chromatography. It is often caused by the interaction of the polar carboxylic acid group with active sites within the GC system or the inherent low volatility of the free fatty acids.[1][2]
-
Cause 1: Incomplete Derivatization: Free fatty acids that have not been converted to their more volatile ester forms (e.g., fatty acid methyl esters - FAMEs) will interact strongly with the column's stationary phase, leading to tailing.
-
Solution: Ensure your derivatization protocol is optimized and complete. For esterification to FAMEs, methods using boron trifluoride (BF3) in methanol (B129727) or methanolic potassium hydroxide (B78521) (KOH) are common.[1][3][4] Silylation using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is another option.[1] To confirm complete derivatization, you can analyze aliquots at different reaction times and plot the peak area against time.[5]
-
Cause 2: Active Sites in the System: Active sites in the injector liner, column, or detector can cause peak tailing.[2]
-
Solution: Use deactivated liners and ensure the column is properly conditioned. If the column is old or has been contaminated, it may need to be replaced. Regular cleaning of the injector port is also recommended.[6]
-
Cause 3: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Try diluting your sample or reducing the injection volume.[7]
Question: I am seeing "ghost peaks" in my chromatogram. What are they and how can I get rid of them?
Answer: Ghost peaks are unexpected peaks that appear in your chromatogram, often from sources other than your injected sample.[2]
-
Cause 1: Sample Carryover: Remnants from a previous, more concentrated sample can elute in a subsequent run.
-
Solution: Run a solvent blank after analyzing a concentrated sample to ensure the system is clean.[7] Thoroughly clean the injector and liner if carryover persists.
-
Cause 2: Contamination: Contamination can come from several sources, including the carrier gas, septum bleed, or impurities in your derivatization reagents.[8][9]
-
Solution: Ensure high-purity carrier gas is used. Replace the septum regularly. Run a blank of your derivatization reagents to check for impurities.
-
Cause 3: Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete peaks.[8]
-
Solution: Ensure you are operating within the recommended temperature limits for your column. If the column is old, it may need to be replaced.
Question: I am having difficulty separating my C15:0 and C17:0 peaks from other fatty acids. How can I improve the resolution?
Answer: Achieving good resolution, especially in complex samples, requires optimization of several GC parameters. For odd-chain fatty acids, which can be present in smaller quantities, this is particularly important.
-
Solution 1: Column Selection: The choice of GC column is critical. For FAME analysis, highly polar stationary phases are recommended to achieve separation of various fatty acids, including positional and geometric isomers.[10][11] Columns with cyanopropyl silicone phases (e.g., CP-Sil 88, HP-88) or polyethylene (B3416737) glycol phases (e.g., DB-WAX, HP-INNOWAX) are suitable choices.[10][12] For very complex mixtures, extremely polar ionic liquid stationary phases can offer enhanced discrimination of odd and branched-chain fatty acids.[13]
-
Solution 2: Optimize the Temperature Program: A temperature program is essential for separating a wide range of fatty acids.[14][15]
-
Initial Temperature: A lower initial temperature can improve the resolution of early-eluting peaks.[14][16]
-
Ramp Rate: A slower temperature ramp rate generally leads to better separation.[7] Try decreasing the ramp rate in steps (e.g., from 10°C/min to 5°C/min) to see the effect on your critical pairs.
-
Isothermal Holds: Introducing an isothermal hold at a specific temperature can help resolve closely eluting peaks.[14]
-
-
Solution 3: Adjust Carrier Gas Flow Rate: The carrier gas flow rate affects column efficiency. While a higher flow rate can shorten analysis time, an optimal flow rate will provide the best resolution.[17]
Frequently Asked Questions (FAQs)
Q1: Why do I need to derivatize my odd-chain lipids before GC analysis?
A1: Odd-chain lipids, in their free fatty acid form, are highly polar and have low volatility. This makes them unsuitable for direct GC analysis, as they can interact strongly with the GC column, leading to poor peak shape and potential adsorption issues.[5] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), converts the polar carboxyl group into a less polar and more volatile ester.[5][18] This results in improved chromatographic performance, with sharper peaks and better resolution.[12]
Q2: What is a good starting temperature program for analyzing a new sample containing odd-chain lipids?
A2: A "scouting gradient" is a good starting point to understand the general composition of your sample.[7] This initial run helps determine the range of volatilities of the compounds present. A typical scouting program is as follows:
-
Initial Hold Time: 1-2 minutes[7]
-
Final Temperature: The maximum operating temperature of your column[7]
-
Final Hold Time: 10-15 minutes to ensure all components have eluted[7][14]
Based on the results of this scouting run, you can then optimize the program to improve the resolution of your target odd-chain lipids.
Q3: Which type of GC column is best for odd-chain FAME analysis?
A3: For the analysis of FAMEs, including odd-chain variants, polar capillary columns are the standard choice.[11] The polarity of the stationary phase is crucial for separating FAMEs based on their degree of unsaturation and chain length.
-
Highly Recommended: Columns with a highly polar stationary phase, such as those containing a high percentage of cyanopropyl siloxane (e.g., Rt-2560, SP-2560, CP-Sil 88), are excellent for resolving complex mixtures of FAMEs, including cis and trans isomers.[10][12]
-
Good Alternative: Wax-type columns with a polyethylene glycol (PEG) stationary phase (e.g., DB-FATWAX UI, FAMEWAX) also provide good separation for a wide range of FAMEs.[12][19]
Q4: What are the most common derivatization methods for preparing FAMEs from odd-chain lipids?
A4: Several methods are available for preparing FAMEs. Two of the most common are:
-
Boron Trifluoride (BF3)-Methanol: This is a widely used and effective method. The sample is heated with a BF3-methanol solution to catalyze the esterification.[1][5]
-
Base-Catalyzed Transesterification: For lipids that are already in ester form (e.g., triglycerides), a base catalyst like methanolic potassium hydroxide (KOH) can be used to transesterify them into FAMEs.[4][20] This method is often faster than acid-catalyzed methods.
It is important to note that both methods are sensitive to moisture, so samples should be dry.[1]
Data Presentation
Table 1: Recommended GC Columns for Odd-Chain FAME Analysis
| Stationary Phase Type | Example Columns | Polarity | Key Features |
| Biscyanopropyl Polysiloxane | Rt-2560, SP-2560 | Very High | Excellent for resolving cis/trans isomers and complex mixtures.[10][12] |
| Cyanopropyl Silicone | CP-Sil 88, HP-88 | High | Specifically designed for FAME analysis.[10][11] |
| Polyethylene Glycol (Wax) | DB-FATWAX UI, HP-INNOWAX | High | Good general-purpose columns for FAMEs.[10][19] |
| Ionic Liquid | SLB-IL111 | Extremely High | Useful for discriminating odd and branched-chain fatty acids in complex matrices.[13] |
Table 2: Starting GC Parameters for Odd-Chain FAME Analysis
| Parameter | Recommended Starting Condition | Rationale |
| Column | Highly polar, 30-100 m length, 0.25 mm ID, 0.20-0.25 µm film thickness | Provides necessary selectivity and efficiency for FAME separation.[10][12] |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times.[21] |
| Flow Rate | ~1 mL/min (for 0.25 mm ID column) | A good starting point for balancing speed and resolution. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of FAMEs. |
| Injection Mode | Split (e.g., 40:1) | Prevents column overload for more concentrated samples.[22] |
| Oven Program | See "Scouting Gradient" in FAQs | A systematic way to start method development.[7] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is robust for quantification. MS provides structural information for identification.[23][24] |
| Detector Temp | 260-280 °C | Prevents condensation of analytes in the detector. |
Experimental Protocols
Protocol 1: FAME Preparation using Boron Trifluoride-Methanol
This protocol is a general guideline and may need to be optimized for specific sample types.[5]
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a reaction vial. If the sample is in an aqueous solvent, it must be dried first.
-
Reagent Addition: Add 2 mL of 12-14% BF3-methanol solution to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 5-10 minutes. The optimal time may vary depending on the specific lipids.
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).
-
Phase Separation: Shake the vial vigorously to extract the FAMEs into the hexane layer. Allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer to a clean vial.
-
Drying: Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate (B86663) or by adding anhydrous sodium sulfate directly to the vial.
-
Analysis: The sample is now ready for GC injection.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common GC issues.
Caption: Workflow for preparing FAMEs using BF3-Methanol.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. aocs.org [aocs.org]
- 12. gcms.cz [gcms.cz]
- 13. Optimization of milk odd and branched-chain fatty acids analysis by gas chromatography using an extremely polar stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 16. agilent.com [agilent.com]
- 17. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 21. Analysis of Fatty Acid Composition by Gas Chromatography Using Hydrogen or Nitrogen as an Alternative Carrier Gas to Helium: a JOCS Collaborative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ec.europa.eu [ec.europa.eu]
- 23. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Gas Chromatography Analysis of Diacylglycerols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the gas chromatography (GC) peak shape of 1,2-Dipentadecanoyl-rac-glycerol and related diacylglycerol (DAG) compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I observing severe peak tailing for this compound?
A: Peak tailing is the most common issue for high-molecular-weight, polar analytes like diacylglycerols. It is typically caused by unwanted interactions between the analyte and active sites within the GC system.
-
Analyte-System Interactions: The primary cause is the interaction of the free hydroxyl (-OH) group on the glycerol (B35011) backbone with active silanol (B1196071) groups (Si-OH) present on the surfaces of the inlet liner, the column's stationary phase, or any contaminated part of the flow path.[1][2][3] This reversible adsorption slows down a portion of the analyte molecules, causing them to elute later and create a tailing peak.[2]
-
Incomplete Derivatization: If the derivatization process (see Q4) is incomplete, the remaining underivatized diacylglycerol molecules will have exposed hydroxyl groups that strongly interact with the system.
-
Flow Path Issues: Dead volumes in the system, such as those caused by an improperly cut or installed column, can disrupt the sample flow path and contribute to tailing.[2][4]
Q2: My peaks are broad, reducing sensitivity and resolution. What are the likely causes?
A: Broad peaks indicate that the band of analyte molecules is spreading out more than it should as it travels through the column.
-
Inefficient Sample Transfer: A slow transfer of the sample from the inlet to the column can result in a wide initial band. This can be due to a splitless hold time that is too short or an inlet temperature that is too low for the analyte to vaporize quickly.[5]
-
Poor Focusing: In splitless injection, the initial oven temperature must be low enough to re-condense and focus the analytes at the head of the column in a tight band.[4][5] This is known as the "solvent effect" or "thermal focusing". If the initial temperature is too high, proper focusing will not occur.
-
Sub-optimal Carrier Gas Flow: The carrier gas flow rate affects how quickly the analyte moves through the column. A flow rate that is too slow or too fast relative to the optimum for the column can increase band broadening and lead to wider peaks.[6][7]
-
High Temperatures: Excessively high temperatures in the inlet or column can cause thermal degradation of the diacylglycerol, leading to broader, distorted peaks.[8]
Q3: I am observing peak fronting. What does this indicate?
A: Peak fronting, where the front of the peak is sloped and the back is steep, is less common than tailing for this compound but can occur.
-
Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column.[3] Overloaded molecules travel through the column more quickly with less interaction, causing them to elute earlier and create a fronting peak. The solution is to dilute the sample or inject a smaller volume.[3][4]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger or less polar than the stationary phase, it can affect how the analyte interacts with the column, sometimes leading to fronting.[9]
Q4: What is the purpose of derivatization and is it necessary for diacylglycerols?
A: Derivatization is a critical, and generally mandatory, step for the successful GC analysis of diacylglycerols.[10][11] It is a chemical reaction that modifies the analyte to make it more suitable for GC. For this compound, the primary goal is to cap the reactive hydroxyl group.
-
Increases Volatility: By replacing the polar -OH group with a non-polar group (e.g., a trimethylsilyl (B98337) group), the boiling point of the molecule is lowered, allowing it to be analyzed at lower GC temperatures.[10]
-
Reduces Polarity: This modification prevents the analyte from interacting with active sites in the GC system, which is the main cause of peak tailing.[2]
-
Improves Thermal Stability: Derivatized compounds are often more stable at the high temperatures required for GC analysis.
-
Prevents Isomerization: Derivatization of the hydroxyl group prevents the chemical isomerization of 1,2-diacylglycerols into their 1,3-isomer counterparts during analysis.[10]
Common derivatizing agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12][13]
Q5: How do I choose the right GC column for analyzing derivatized diacylglycerols?
A: Column selection depends on four key factors: stationary phase, internal diameter (I.D.), film thickness, and length.[14][15]
-
Stationary Phase: A low-to-mid polarity phase is recommended. A common choice is a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5HT, Rxi-5HT).[12] These phases offer good thermal stability for high-temperature analysis and separate compounds primarily by boiling point.[8][15]
-
Internal Diameter (I.D.): A 0.25 mm I.D. column is a good starting point, offering a balance between efficiency (narrow peaks) and sample capacity.[14][16]
-
Film Thickness: A thinner film (e.g., 0.10 - 0.25 µm) is generally preferred for high-boiling point analytes as it allows for elution at lower temperatures, reducing the risk of degradation.
-
Length: A 15 m or 30 m column is typically sufficient for this type of analysis. Shorter columns provide faster analysis times, while longer columns offer higher resolution.[15]
Q6: What are the critical GC inlet parameters to optimize for this analysis?
A: The inlet is where many problems originate.[17] Proper setup is crucial for good peak shape.
-
Inlet Type: A split/splitless inlet is commonly used. For trace analysis, splitless mode is necessary to transfer the entire sample to the column.[5]
-
Inlet Temperature: The temperature must be high enough to ensure complete and rapid vaporization of the derivatized analyte but not so high that it causes degradation.[18] A typical starting point is 320-380°C.[12] Programmed Temperature Vaporization (PTV) inlets offer advantages by starting at a low temperature and ramping up, which is gentler on the sample.[19]
-
Liner: Always use a highly inert liner to minimize active sites.[5] A single-taper liner with glass wool is a common choice, as the taper helps direct the sample to the column and the wool aids vaporization and traps non-volatile residues.[20]
-
Splitless Hold Time: In splitless mode, this is the time the split vent remains closed to allow sample transfer to the column. It should be long enough to sweep the majority of the sample from the liner (typically 45-90 seconds), but not so long that excessive solvent enters the column, which can cause peak distortion.[5]
Troubleshooting Guide
Poor peak shape can usually be traced back to issues with sample activity, system setup, or method parameters. The following workflow provides a logical approach to diagnosing and solving common problems.
Caption: Logical workflow for troubleshooting common GC peak shape issues.
Summary of Troubleshooting Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active Sites: Interaction with silanol groups in the liner, column, or seals.[1][21] 2. Incomplete Derivatization: Free hydroxyl groups remain on the analyte. 3. Column Contamination: Non-volatile matrix components coat the head of the column.[4] | 1. Use an ultra-inert liner and a gold-plated inlet seal.[1] 2. Trim 10-20 cm from the front of the column.[4] 3. Verify and optimize the derivatization protocol (reagent amount, time, temperature). |
| Peak Fronting | 1. Column Overload: The amount of analyte exceeds the column's sample capacity.[3] 2. Solvent Mismatch: The sample solvent is not compatible with the stationary phase.[4] | 1. Dilute the sample or reduce the injection volume.[4] 2. If possible, dissolve the sample in a solvent that is more compatible with the stationary phase. |
| Broad Peaks | 1. Poor Analyte Focusing: The initial oven temperature is too high to effectively trap analytes at the column head.[5] 2. Slow Sample Transfer: Inlet temperature is too low, or the splitless hold time is too short.[5] 3. Incorrect Carrier Gas Flow: The flow rate is significantly different from the optimal rate for the column.[22] | 1. Set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[4] 2. Optimize the inlet temperature and increase the splitless hold time. 3. Perform a flow optimization study (Van Deemter plot) to find the ideal carrier gas flow rate. |
| Split Peaks | 1. Injection Issue: The sample is introduced into the inlet improperly, creating two separate bands.[23] 2. Solvent Condensation: The sample solvent re-condenses on a cooler spot within the liner before vaporizing again. 3. Incompatible Solvent/Phase: Using a non-polar solvent like hexane (B92381) with a highly polar (WAX) column can cause peak splitting in splitless mode.[4] | 1. Check the autosampler syringe for damage and ensure the injection speed is appropriate. 2. Use a liner with deactivated glass wool to provide a uniform vaporization surface. 3. Ensure the initial oven temperature is appropriate for the solvent and stationary phase polarity. |
Experimental Protocols
Protocol 1: Silylation of Diacylglycerols for GC Analysis
This protocol describes a general method for derivatizing diacylglycerols using MSTFA.
Reagents & Materials:
-
Dried lipid extract or standard of this compound.
-
Pyridine (B92270) or a suitable aprotic solvent (e.g., Toluene, Heptane).
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC vials with PTFE-lined caps.
-
Heating block or oven.
-
Nitrogen or Argon gas source for drying.
Methodology:
-
Sample Preparation: Aliquot the sample containing the diacylglycerol into a clean GC vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or argon gas. It is critical to remove all water and protic solvents, as they will consume the derivatizing reagent.
-
Reagent Addition: Add 100 µL of pyridine (or another suitable solvent) to re-dissolve the lipid residue.
-
Derivatization: Add 100 µL of MSTFA to the vial.
-
Reaction: Cap the vial tightly and vortex briefly. Place the vial in a heating block or oven set to 60-70°C for 30 minutes to facilitate the reaction.
-
Cooling & Injection: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC.
Caption: Workflow for silylation derivatization of diacylglycerols before GC analysis.
Protocol 2: Recommended Starting GC Parameters
The following table provides a robust set of starting parameters for the analysis of derivatized this compound. Optimization will be required for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent, Shimadzu, or equivalent | N/A |
| Inlet | Split/Splitless | Allows for trace analysis (splitless mode). |
| Inlet Mode | Splitless | To maximize analyte transfer to the column. |
| Inlet Temperature | 340 °C | Ensures rapid vaporization of the high-boiling point analyte derivative.[12] |
| Injection Volume | 1 µL | A standard volume to avoid inlet overload. |
| Liner | Deactivated, Single Taper w/ Glass Wool | Inert surface minimizes active sites; wool aids vaporization.[20] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Constant flow mode maintains optimal velocity during the temperature program.[24] |
| Column | DB-5HT (or equivalent), 30 m x 0.25 mm, 0.25 µm | A robust, mid-polarity column suitable for high-temperature analysis.[12] |
| Oven Program | Initial: 150°C (hold 1 min) Ramp: 15°C/min to 350°C Hold: 10 min | The low initial temperature aids in solvent focusing. The ramp and final hold ensure the elution of the high molecular weight compound. |
| Detector | Flame Ionization Detector (FID) | FID is a robust, universal detector for hydrocarbons. |
| Detector Temp. | 360 °C | Must be higher than the final oven temperature to prevent condensation. |
References
- 1. agilent.com [agilent.com]
- 2. GC Troubleshooting—Tailing Peaks [restek.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. aocs.org [aocs.org]
- 9. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 10. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Gas Chromatographic Method to Determine Monoacylglycerol and Diacylglycerol Contents in Edible Fats and Oils [jstage.jst.go.jp]
- 12. Determination of Acylglycerols in Diesel Oils by GC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycerol for GC-FID Troubleshooting - Chromatography Forum [chromforum.org]
- 14. fishersci.ca [fishersci.ca]
- 15. trajanscimed.com [trajanscimed.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. researchgate.net [researchgate.net]
- 23. agilent.com [agilent.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Minimizing matrix effects in diacylglycerol quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in diacylglycerol (DAG) quantification.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the context of diacylglycerol (DAG) quantification by LC-MS?
A1: The matrix effect in liquid chromatography-mass spectrometry (LC-MS) is the alteration of a target analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2] This interference can either suppress or enhance the signal of the DAGs you are trying to quantify, leading to inaccurate and imprecise results.[1][2] In biological samples like plasma or serum, phospholipids (B1166683) are a primary contributor to matrix effects, especially when using electrospray ionization (ESI).[1][3][4]
Q2: How can I identify if matrix effects are impacting my DAG analysis?
A2: There are two primary methods to assess the presence and extent of matrix effects in your experiment:
-
Post-Column Infusion: This is a qualitative method to identify chromatographic regions where ion suppression or enhancement occurs.[1][5] A constant flow of a DAG standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample from your matrix is then injected. Any fluctuation (dip or rise) in the baseline signal of the infused standard indicates the retention times at which matrix components are causing interference.[1][5]
-
Post-Extraction Spike Method: This quantitative approach compares the signal response of a DAG standard in a clean solvent to the response of the same standard spiked into a blank matrix sample that has undergone the full extraction procedure.[5][6] The percentage difference between the two signals reveals the degree of ion suppression or enhancement.[6]
Q3: My DAG signal intensity is low and inconsistent between replicates. Could this be a matrix effect, and what are the initial troubleshooting steps?
A3: Yes, low and variable signal intensity are classic indicators of ion suppression caused by matrix effects.[1] Here are some immediate steps you can take:
-
Sample Dilution: A straightforward first step is to dilute your sample.[5][7] This can lower the concentration of interfering matrix components relative to your DAG analytes. However, ensure your DAG concentration remains above the instrument's limit of detection.[5]
-
Optimize Chromatography: Adjusting your liquid chromatography method can help separate your DAGs from the interfering matrix components.[2][8] This could involve modifying the mobile phase gradient, changing the solvent composition, or using a different type of analytical column.[2][8]
-
Improve Sample Preparation: Re-evaluate your sample cleanup procedure. More rigorous extraction and cleanup methods can significantly reduce matrix components.[2][9]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in DAG quantification.
This is often a direct consequence of unmanaged matrix effects. The following flowchart outlines a systematic approach to troubleshoot this issue.
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
Issue 2: Co-elution of Phospholipids with DAGs.
Phospholipids are a major source of ion suppression in lipid analysis.[3][4][10] Their structural similarity to DAGs can make them challenging to remove.
Solutions:
-
Targeted Phospholipid Removal: Employ sample preparation kits specifically designed to deplete phospholipids. Options include HybridSPE-Phospholipid plates, Ostro plates, and Captiva plates.[3][4] These methods can remove over 99% of phospholipids.[10][11]
-
Solid-Phase Extraction (SPE): Develop a robust SPE protocol to separate DAGs from more polar phospholipids. Mixed-mode or silica-based SPE cartridges can be effective.[12][13]
-
Chromatographic Separation: Utilize advanced chromatographic techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective at separating lipid classes. Two-dimensional liquid chromatography (2D-LC) provides enhanced separation power by using two different column chemistries.[11]
Data Summary
The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix effects, specifically by removing phospholipids.
Table 1: Comparison of Phospholipid Removal Techniques
| Sample Preparation Method | Typical Phospholipid Removal Efficiency | Analyte Recovery | Key Advantages | Reference(s) |
| Protein Precipitation (PPT) | Low | High | Simple, fast, inexpensive | [3] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable, requires optimization | Can provide clean extracts | [2][14] |
| Solid-Phase Extraction (SPE) | High | Good, requires method development | High selectivity, cleaner extracts than PPT | [2][15] |
| HybridSPE®-Phospholipid | >99% | Generally >90% | Combines simplicity of PPT with high selectivity | [3] |
| Ostro® Pass-through Plates | >99% | Generally >90% | Simple, fast, no complex method development |
Table 2: Impact of Sample Preparation on Analyte Response
| Analyte | Sample Prep: Protein Precipitation (Peak Area) | Sample Prep: HybridSPE-Phospholipid (Peak Area) | % Increase in Response |
| Testosterone | 2,700,000 | 12,000,000 | 344% |
| Propranolol | 1,800,000 | 5,000,000 | 178% |
| Atenolol | 200,000 | 1,200,000 | 500% |
| Data adapted from a study comparing standard protein precipitation to a targeted phospholipid removal technique, demonstrating a significant reduction in ion suppression.[3] |
Experimental Protocols
Protocol 1: Assessing Matrix Effects using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for DAGs in a given matrix.
Materials:
-
Blank biological matrix (e.g., plasma, tissue homogenate)
-
DAG analytical standards
-
Solvents for extraction and LC-MS analysis
-
Your established sample preparation workflow (e.g., LLE, SPE)
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare a solution of your DAG standard(s) in the final reconstitution solvent at a known concentration.
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the DAG standard(s) to the same final concentration as Set A.[1]
-
-
LC-MS Analysis: Analyze all three sets of samples using your LC-MS method.
-
Calculation: Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Caption: Workflow for quantifying matrix effects using the post-extraction spike method.
Protocol 2: General Solid-Phase Extraction (SPE) for DAG Purification
Objective: To remove polar interferences, including phospholipids, from a lipid extract to enrich for DAGs.
Materials:
-
Silica or mixed-mode SPE cartridge
-
Lipid extract from your sample
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., chloroform)
-
Wash solvent (e.g., chloroform/methanol mixture)
-
Elution solvent (e.g., ethyl acetate/hexane mixture)
-
SPE manifold
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]
-
Loading: Load the lipid extract (dissolved in a non-polar solvent) onto the SPE cartridge.
-
Washing: Pass the wash solvent through the cartridge to remove polar lipids like phospholipids while retaining neutral lipids like DAGs.[1]
-
Elution: Pass the elution solvent through the cartridge to collect the purified DAG fraction.[1]
-
Dry and Reconstitute: Dry the eluted fraction under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS system.
Key Strategies for Minimizing Matrix Effects
The ultimate goal is to develop a robust method that is both accurate and reproducible. The following signaling pathway-style diagram illustrates the relationships between different strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Preventing isomerization of 1,2-diacylglycerols during sample prep
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions (FAQs) for preventing the isomerization of biologically crucial sn-1,2-diacylglycerols (1,2-DAGs) to their more stable but biologically distinct sn-1,3-diacylglycerol (1,3-DAG) counterparts during sample preparation. Maintaining the isomeric integrity of DAGs is critical for accurate quantification and understanding their role in cellular signaling.
Frequently Asked Questions (FAQs)
Q1: What is 1,2-diacylglycerol isomerization and why is it a problem?
Q2: What is the chemical mechanism of 1,2-DAG isomerization?
A2: The isomerization from 1,2-DAG to 1,3-DAG proceeds through the formation of a cyclic acyl-oxonium ion intermediate. The hydroxyl group at the sn-3 position attacks the carbonyl carbon of the acyl group at the sn-2 position. This intramolecular rearrangement is the primary mechanism for acyl migration. The reverse reaction, from 1,3-DAG to 1,2-DAG, also occurs, but at equilibrium, the 1,3-isomer is favored.
Q3: Which factors accelerate isomerization during sample preparation?
A3: Several factors can significantly increase the rate of acyl migration:
-
High Temperatures: Heat provides the activation energy for the reaction.
-
Acidic or Basic Conditions: Both extremes of pH can catalyze the reaction. Acidic extraction, in particular, can also cause artificial generation of DAG from phospholipids.
-
Polar Surfaces: Surfaces like silica (B1680970) gel, used in thin-layer chromatography (TLC) or some solid-phase extraction (SPE) cartridges, can catalyze isomerization.
-
Solvent Polarity: The choice of solvent plays a critical role. Non-polar solvents can accelerate acyl migration, while more polar solvents may inhibit it.
Troubleshooting Guide
Issue 1: High levels of 1,3-DAG are detected in my samples, even in negative controls.
| Potential Cause | Troubleshooting Action |
| High Temperature Exposure | Ensure all extraction and evaporation steps are performed at low temperatures. Use an ice bath for homogenization and centrifugation. Evaporate solvents under a stream of nitrogen at room temperature or below, or use a centrifugal evaporator without heat. |
| Inappropriate Solvent Choice | Avoid prolonged exposure to alcohols like methanol (B129727), which have been shown to promote acyl migration in related lipids.[1] Consider using acetone (B3395972) or diethyl ether for extraction if compatible with your workflow.[1] |
| Use of Catalytic Surfaces | If using SPE, choose a diol-based cartridge, as silica and amino-based phases have been shown to cause significant isomerization. Avoid using TLC for purification of 1,2-DAGs if possible. |
| Incorrect pH | Ensure that the pH of all aqueous solutions and buffers is neutral. Avoid strongly acidic or basic conditions during the entire sample preparation process. |
| Long Storage Times | Analyze samples as quickly as possible after extraction. If storage is necessary, store lipid extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) and minimize freeze-thaw cycles. |
Issue 2: My 1,2-DAG measurements are inconsistent and have poor reproducibility between replicates.
| Potential Cause | Troubleshooting Action |
| Inconsistent Quenching | Enzymatic activity (e.g., from phospholipases) can generate 1,2-DAGs post-lysis. Standardize a rapid quenching procedure immediately after sample collection. A common method is immediate homogenization in ice-cold methanol to denature enzymes.[2] |
| Variable Isomerization Rates | Minor variations in temperature, incubation times, or pH between samples can lead to different levels of isomerization. Strictly standardize all steps of your protocol, ensuring each sample is treated identically. |
| Oxidation | 1,2-DAGs with polyunsaturated fatty acids are susceptible to oxidation, which can lead to degradation and inconsistent quantification. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent. |
Quantitative Data on Isomerization
The rate of isomerization is highly dependent on environmental conditions. The following tables summarize key quantitative data from the literature.
Table 1: Effect of Temperature on the Stability of 1,2-Diacylglycerol
| Temperature | Half-Life (t½) of 1,2-DAG | Source |
| 25°C | 3,425 hours | [3] |
| 80°C | 15.8 hours | [3] |
This data highlights the critical importance of maintaining low temperatures during sample processing and storage.
Table 2: Effect of Environment/Surface on Isomerization of 1,2-Dipalmitoyl-sn-Glycerol
| Condition | Time to Half-Equilibrium (28% 1,3-DPG) | Source |
| Neat Melt (74°C) | 18 hours | [4] |
| In Polar Solvent (pH 7.0 buffer, 62°C) | 1 - 2 hours | [4] |
| On Dry Silica Gel (TLC plate, 24°C) | < 1 hour | [4] |
This data demonstrates the potent catalytic effect of polar surfaces like silica, even at room temperature.
Recommended Experimental Protocols
To minimize isomerization, a rapid extraction protocol that maintains low temperatures and neutral pH is essential. The Methyl-tert-butyl ether (MTBE) method is a suitable alternative to classic Folch or Bligh & Dyer extractions, as it is less toxic and can be performed efficiently at low temperatures.
Protocol: Cold MTBE Extraction for Minimal Isomerization
This protocol is adapted for a generic cell or tissue sample and should be optimized for your specific application.
-
Quenching:
-
Immediately after harvesting, place the sample (e.g., cell pellet or tissue) in a pre-chilled tube on ice.
-
Add 200 µL of ice-cold LC-MS grade methanol to quench enzymatic activity.[2] Vortex briefly.
-
-
Extraction:
-
Add 800 µL of ice-cold MTBE to the sample.
-
Vortex vigorously for 10-20 seconds and then shake for 1 hour at 4°C.
-
-
Phase Separation:
-
Add 300 µL of LC-MS grade water to induce phase separation.
-
Vortex for 10 seconds and then centrifuge at >10,000 x g for 10 minutes at 4°C.
-
-
Collection:
-
Two distinct phases will be visible. The upper organic phase contains the lipids (including DAGs), and the lower aqueous phase contains polar metabolites.
-
Carefully collect the upper MTBE layer into a new pre-chilled tube. Avoid disturbing the protein pellet at the interface.
-
-
Drying and Storage:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for your analytical platform.
-
Analyze immediately or store at -80°C under an inert gas.
-
Signaling Pathway Context
The preservation of 1,2-DAG is vital because of its specific role in signaling. For example, in the G-protein coupled receptor (GPCR) pathway, activation of Phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and 1,2-DAG. The 1,2-DAG isomer remains in the plasma membrane where it recruits and activates Protein Kinase C (PKC), leading to the phosphorylation of downstream targets and a cellular response. The 1,3-DAG isomer cannot fulfill this critical signaling function.
References
- 1. epic.awi.de [epic.awi.de]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Contamination in Lipid Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address contamination issues encountered with lipid internal standards during their experiments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues.
FAQ 1: Identifying the Source of Contamination
Question: I am seeing unexpected peaks in my mass spectrometry data that I suspect are contaminants. How can I identify the source?
Answer: Identifying the source of contamination requires a systematic approach. The most common sources are solvents, labware (both plastic and glass), and sample handling procedures. Here is a step-by-step guide to pinpoint the origin of the contamination:
-
Analyze Your Solvents: Run a blank injection of each solvent used in your sample preparation workflow. This will help you identify contaminants originating from your solvents, such as alkylated amines from methanol (B129727) or isopropanol.
-
Test Your Labware:
-
Plasticware: Perform a mock extraction using the same plastic tubes and pipette tips you use for your samples, but with clean solvent instead of a sample. This will reveal any leachables from the plastic, such as plasticizers, slip agents (e.g., oleamide), or antioxidants.
-
Glassware: Rinse your glassware with your analysis solvent and inject the rinse into the mass spectrometer. This can help identify residues from previous experiments or from the cleaning process itself.
-
-
Evaluate Sample Handling: Review your standard operating procedures for potential sources of contamination. This could include anything from the gloves you wear to the foil you use to cover your samples.
Below is a workflow to help you systematically identify the source of contamination.
FAQ 2: Dealing with Contamination from Plasticware
Question: I have identified plasticware as the source of contamination. What are my options?
Answer: Contamination from plasticware is a common issue, with plasticizers, antioxidants, and slip agents being the most frequent culprits. Here are some strategies to mitigate this problem:
-
Switch to Glassware: The most effective solution is to replace plastic tubes and pipette tips with their glass counterparts, especially for sample preparation and storage of organic solutions.[1]
-
Choose Your Plastic Wisely: If plasticware is unavoidable, be aware that the type and brand can make a significant difference. Polypropylene (B1209903) is generally a better choice than polystyrene. It is advisable to test different brands, as the level of leachables can vary considerably.
-
Pre-rinse Plasticware: Rinsing plastic tubes and pipette tips with your extraction solvent before use can help remove some of the surface contaminants.
FAQ 3: Effective Glassware Cleaning
Question: What is the most effective way to clean my glassware to avoid contamination?
Answer: A multi-step cleaning process is recommended for glassware used in lipidomics to ensure the removal of both organic and inorganic residues.
-
Initial Cleaning: Start by scrubbing the glassware with a laboratory-grade detergent (e.g., Alconox) in hot tap water.
-
Thorough Rinsing: Rinse the glassware multiple times with tap water, followed by several rinses with deionized water.
-
Solvent Rinses: Rinse with high-purity solvents such as methanol and acetone (B3395972) to remove organic residues.
-
Acid Wash (for stubborn contaminants): For persistent contamination, an acid wash with a solution like 10% nitric acid or a mixture of nitric and hydrochloric acid can be effective.[2][3]
-
Baking: For non-volumetric glassware, baking at a high temperature (e.g., 450°C) can help to pyrolyze any remaining organic contaminants.[2]
The choice of cleaning method can be guided by the suspected nature of the contaminant.
Quantitative Data on Contaminants
The following tables summarize quantitative data on common contaminants from various sources.
Table 1: Contaminants from Labware
This table compares the number of contaminant features detected from different types of labware.
| Labware Type | Manufacturer | Material | Number of Contaminant m/z Features | Reference |
| Microcentrifuge Tube | Manufacturer A | Polypropylene | 847 | [4] |
| Microcentrifuge Tube | Manufacturer B | Polypropylene | 2,949 | [2] |
| Microcentrifuge Tube | Eppendorf | Polypropylene | 485 | [2] |
| Screw-cap Vials | - | Borosilicate Glass with PTFE-lined caps | 98 | [4] |
Data from O'Brien et al. (2024) and Koelmel et al. (2024) highlights the significant variability in leachables between different manufacturers of polypropylene tubes and the lower contamination profile of borosilicate glass.[2][4]
Table 2: Contaminants in LC-MS Grade Solvents
This table presents findings on the presence of alkylated amine contaminants in LC-MS grade solvents from different vendors.
| Solvent | Contaminant Type | Vendor Comparison | Impact on Analysis | Reference |
| Methanol & Isopropanol | Alkylated Amines | 1 out of 3 tested vendors showed substantial contamination. | Increased lipid annotations by 27.4% to 36.5% and >2.5-fold increase in peak area for neutral lipids when using cleaner solvents. | [1] |
This data from O'Brien et al. (2024) emphasizes the importance of testing solvents from different vendors, as the quality can significantly impact analytical results.[1]
Experimental Protocols
This section provides detailed methodologies for key experimental procedures to minimize contamination.
Protocol 1: Rigorous Glassware Cleaning
This protocol is designed for cleaning glassware for trace analysis of organic compounds.
Materials:
-
Laboratory-grade detergent (e.g., Alconox)
-
Hot tap water
-
Deionized (DI) water (>18 MΩ)
-
Methanol (HPLC grade or higher)
-
Acetone (HPLC grade or higher)
-
Concentrated Nitric Acid (optional, for stubborn contamination)
-
Appropriate personal protective equipment (PPE): lab coat, safety goggles, chemical-resistant gloves
Procedure:
-
Detergent Wash: Scrub glassware thoroughly with a 1-2% solution of laboratory-grade detergent in hot tap water. Use a brush appropriate for the size and shape of the glassware.
-
Tap Water Rinse: Rinse the glassware six times by completely filling it with warm tap water and emptying it.
-
DI Water Rinse: Rinse the glassware six times by completely filling it with DI water and emptying it.
-
Methanol Rinse: In a fume hood, rinse the glassware three times with a small volume of methanol (approximately 1/10th of the container volume). Dispose of the solvent waste appropriately.
-
Acetone Rinse: In a fume hood, rinse the glassware three times with a small volume of acetone. Dispose of the solvent waste appropriately.
-
Drying: Allow the glassware to air dry on a drying rack. For faster drying, a drying oven can be used. The openings of the glassware can be loosely covered with aluminum foil that has been rinsed with hexane (B92381) to remove any waxy coating.
-
(Optional) Acid Wash: For stubborn inorganic residues, carefully add a small amount of concentrated nitric acid to the glassware in a fume hood, ensuring all interior surfaces are coated. Drain the acid and dispose of it as hazardous waste. Rinse thoroughly with DI water.[3][4]
Protocol 2: Preparation of a Contamination-Free Lipid Internal Standard Stock Solution
This protocol outlines the steps for preparing a lipid internal standard stock solution with minimal risk of contamination.
Materials:
-
Lipid internal standard (in solid form or sealed ampule)
-
High-purity organic solvent (e.g., LC-MS grade methanol or chloroform/methanol mixture)
-
Glass syringe or pipette
-
Clean glass vial with a Teflon-lined cap
-
Vortex mixer or sonicator
Procedure:
-
Equilibrate to Room Temperature: Allow the container of the lipid standard to warm to room temperature before opening to prevent condensation.[1]
-
Dissolution:
-
Using a glass syringe or pipette, add the calculated volume of the appropriate high-purity organic solvent to the vial containing the lipid standard to achieve the desired stock concentration.
-
Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. The solution should be clear with no visible particulate matter.
-
-
Transfer and Storage:
-
If the original vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap.
-
Store the solution at the recommended temperature, typically -20°C or below.[1] Avoid repeated freeze-thaw cycles.
-
Protocol 3: System Suitability Test for Contamination
This protocol describes a system suitability test (SST) to be performed before running a batch of samples to ensure the LC-MS system is free from significant contamination.
Objective: To assess the cleanliness of the LC-MS system and identify any background signals that could interfere with the analysis.
Materials:
-
Your standard mobile phases
-
A clean injection vial
-
High-purity solvent for the blank injection (e.g., the solvent used to reconstitute your final samples)
Procedure:
-
System Equilibration: Equilibrate the LC-MS system with your initial mobile phase conditions for at least 30 minutes.
-
Blank Injection: Perform a blank injection using a high-purity solvent. This is typically the same solvent used to reconstitute your samples (e.g., isopropanol/acetonitrile/water).
-
Data Acquisition: Acquire data over the full m/z range of your analysis and for the entire duration of your chromatographic gradient.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for any significant peaks. In a clean system, the baseline should be low and free of sharp peaks.
-
Extract ion chromatograms (EICs) for the m/z values of common contaminants (see table of common contaminants below).
-
If significant peaks are observed, their intensity should be below a pre-defined threshold (e.g., less than 1% of the expected signal of your lowest calibrator).
-
-
Troubleshooting (if SST fails): If the SST fails, it is necessary to identify and eliminate the source of contamination before running samples. This may involve cleaning the injection port, replacing solvents, or cleaning the mass spectrometer source.[5]
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Abundance Diacylglycerol Species
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of low-abundance diacylglycerol (DAG) species.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of low-abundance diacylglycerols challenging?
A1: The quantification of diacylglycerols (DAGs) in biological samples presents several challenges. DAGs are typically present at low concentrations under normal biological conditions. Furthermore, they lack a permanent electrical charge and have low proton affinity, which leads to poor ionization efficiency during electrospray ionization mass spectrometry (ESI-MS) analysis.[1] Direct detection of DAGs is often hindered by low ionization efficiency.[2]
Q2: What is the most common strategy to enhance the sensitivity of DAG detection by mass spectrometry?
A2: Chemical derivatization is a widely used and effective strategy to improve the detection sensitivity of DAGs.[2][3] This process involves attaching a chemical tag with a permanent charge or a readily ionizable group to the hydroxyl group of the DAG molecule. This "charge-tagging" significantly enhances the ionization efficiency in ESI-MS, leading to a substantial increase in signal intensity.[1][2]
Q3: What are some common derivatization reagents for DAG analysis?
A3: Several reagents are used to derivatize DAGs for enhanced MS detection. These include:
-
N,N-dimethylglycine (DMG): This reagent adds a tertiary amine group, which is readily protonated, significantly increasing the mass spectrometry ionization response.[2][3][4]
-
N,N-dimethylalanine (DMA): Similar to DMG, DMA also introduces a tertiary amine group to enhance ionization.[2][4]
-
N-chlorobetainyl chloride: This reagent introduces a quaternary ammonium (B1175870) cation, a permanently charged group, to the DAG molecule, which can increase signal intensities by up to two orders of magnitude compared to underivatized sodium adducts.[1]
-
2,4-difluorophenyl isocyanate: This reagent is used to derivatize the free hydroxyl group, allowing for the separation of 1,2- and 1,3-DAG regioisomers by normal-phase HPLC.[5]
Q4: How can I separate 1,2- and 1,3-diacylglycerol isomers?
A4: The separation of 1,2- and 1,3-DAG isomers, which are structurally very similar, can be achieved using chromatographic techniques coupled with mass spectrometry. Normal-phase high-performance liquid chromatography (HPLC) has been successfully used to separate these regioisomers after derivatization with reagents like 2,4-difluorophenyl isocyanate.[5] Ultra-performance liquid chromatography (UPLC) with a reversed-phase column has also been shown to effectively separate DMG- or DMA-derivatized 1,2- and 1,3-DAGs.[2][4]
Q5: What kind of sample preparation is required for DAG analysis?
A5: Proper sample preparation is crucial for accurate DAG analysis and typically involves several steps:
-
Lipid Extraction: This is the initial step to isolate lipids from the biological matrix. Common methods include the Folch and Bligh-Dyer techniques, which use a chloroform (B151607)/methanol/water solvent system.[6][7]
-
Purification/Fractionation: To reduce sample complexity and remove interfering substances, a purification step is often necessary. Solid-phase extraction (SPE) on silica (B1680970) columns is frequently used to isolate the DAG fraction from a crude lipid extract.[8][9]
-
Derivatization: As discussed, this step is critical for enhancing detection sensitivity.
-
Reconstitution: The final extract is dried down and reconstituted in a solvent compatible with the analytical method (e.g., LC-MS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No DAG Signal | 1. Low abundance in the sample. 2. Inefficient extraction. 3. Poor ionization efficiency. 4. Sample degradation. | 1. Increase starting material if possible. 2. Optimize the lipid extraction protocol (e.g., Folch or Bligh-Dyer). Consider solid-phase extraction (SPE) to enrich the DAG fraction.[8] 3. Implement a chemical derivatization strategy using reagents like DMG or N-chlorobetainyl chloride to enhance ionization.[1][2] 4. Ensure samples are processed quickly and stored at low temperatures (-80°C) to minimize enzymatic degradation.[10] Use of neutral, rather than acidic, extraction conditions can prevent artificial DAG generation.[11] |
| Poor Separation of Isomers (1,2- vs. 1,3-DAGs) | 1. Inappropriate chromatographic conditions. 2. Lack of derivatization to differentiate isomers. | 1. Optimize the HPLC/UPLC gradient and column chemistry. Normal-phase chromatography is often effective for isomer separation.[5] Reversed-phase UPLC has also been shown to be successful.[2] 2. Derivatize DAGs with a reagent like 2,4-difluorophenyl isocyanate, which can aid in the chromatographic resolution of regioisomers.[5] |
| High Background/Matrix Effects | 1. Co-elution of other lipid species or contaminants. 2. Incomplete removal of salts or other matrix components. | 1. Improve the sample cleanup process. Solid-phase extraction can effectively remove interfering compounds.[8] 2. Optimize the chromatographic separation to resolve DAGs from interfering species.[12] 3. Incorporate appropriate washing steps during the extraction procedure to remove salts and other polar contaminants.[13] |
| Poor Quantitative Reproducibility | 1. Inconsistent sample handling and extraction. 2. Variability in derivatization efficiency. 3. Instrumental instability. 4. Lack of an appropriate internal standard. | 1. Standardize all sample preparation steps. Consider using an automated liquid handling platform for improved consistency.[14] 2. Ensure derivatization reactions are carried out under controlled conditions (e.g., temperature, time, reagent concentration) to achieve complete and consistent derivatization.[15] 3. Perform regular calibration and maintenance of the mass spectrometer. 4. Use a suitable internal standard, such as a stable isotope-labeled DAG or a structurally similar DAG with a different acyl chain length, to normalize for variations in sample processing and instrument response.[8][16] |
Data Presentation
Table 1: Comparison of Derivatization Reagents for Enhanced DAG Detection
| Derivatization Reagent | Chemical Group Introduced | Key Advantage | Reported Sensitivity Enhancement / Detection Limit | Reference |
| N-chlorobetainyl chloride | Quaternary ammonium (permanent charge) | High ionization efficiency | Two orders of magnitude higher signal intensity than sodium adducts | [1] |
| N,N-dimethylglycine (DMG) | Tertiary amine (readily protonated) | Sensitive and specific detection | Low limit of quantification at amol/µl | [15] |
| N,N-dimethylalanine (DMA) | Tertiary amine (readily protonated) | Paired with DMG for relative quantification | Detection limit of 16 aM, quantification limit of 62.5 aM | [2][4] |
Experimental Protocols
Protocol 1: Lipid Extraction using a Modified Bligh-Dyer Method
This protocol is adapted for the extraction of neutral lipids, including DAGs, from cell or tissue samples.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Sonicator
-
Centrifuge
Procedure:
-
Homogenize the sample in a chloroform:methanol (1:2, v/v) solution.
-
Add chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex the mixture thoroughly to ensure complete mixing.
-
Centrifuge the sample to separate the phases (e.g., 2,000 rpm for 10 minutes).
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in an appropriate solvent for storage or further processing.
Protocol 2: Derivatization of Diacylglycerols with N,N-dimethylglycine (DMG)
This protocol describes the chemical derivatization of DAGs to enhance their detection by mass spectrometry.[15]
Materials:
-
Dried lipid extract
-
N,N-dimethylglycine (DMG) solution (0.125 M in chloroform)
-
4-Dimethylaminopyridine (DMAP) solution (0.5 M in chloroform)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (0.25 M in chloroform)
-
Dry nitrogen gas
-
Heating block or incubator at 45°C
Procedure:
-
To the dried lipid extract, add 2 µl of DMG solution, 2 µl of DMAP solution, and 2 µl of EDC solution.
-
Vortex the mixture for 20 seconds and then briefly centrifuge.
-
Flush the reaction vessel with dry nitrogen, cap it, and incubate at 45°C for 90 minutes.
-
Terminate the reaction by adding 3 ml of chloroform:methanol (1:1, v/v) and 1.5 ml of 25 mM NH4OH.
-
Vortex for 1 minute and extract the derivatized lipids using a modified Bligh-Dyer procedure.
-
The resulting derivatized DAGs are ready for LC-MS analysis.
Visualizations
References
- 1. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 3. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipidomics from sample preparation to data analysis: a primer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. aocs.org [aocs.org]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. agilent.com [agilent.com]
- 15. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Diacylglycerols Using 1,2-Dipentadecanoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of analytical methods for diacylglycerols (DAGs), with a specific focus on the application of 1,2-Dipentadecanoyl-rac-glycerol as an internal standard. It aims to offer an objective comparison with alternative approaches and is supported by experimental data from various studies.
Introduction to Diacylglycerol Analysis
Diacylglycerols are crucial lipid molecules that function as key second messengers in cellular signaling and are vital intermediates in lipid metabolism. Accurate quantification of DAG species is essential for understanding their roles in various physiological and pathological processes, including cancer, metabolic disorders, and neurological diseases. Due to their low abundance and the complexity of lipidomes, robust and validated analytical methods are imperative for reliable quantification.
A common challenge in quantitative lipidomics, particularly using mass spectrometry, is the variability in ionization efficiency among different lipid species and potential sample loss during preparation. The use of an appropriate internal standard (IS) is critical to correct for these variations and ensure the accuracy and precision of the results. This compound, a non-endogenous diacylglycerol, is frequently employed as an internal standard in these analyses.[1]
Performance Comparison of Analytical Methods for Diacylglycerol Quantification
The selection of an internal standard is a critical step in developing a quantitative analytical method. Ideally, an internal standard should have physicochemical properties similar to the analyte of interest and should not be naturally present in the sample. While stable isotope-labeled internal standards for each DAG species offer the highest accuracy, their commercial availability is limited and they can be expensive.[2] Consequently, non-endogenous odd-chain diacylglycerols like this compound serve as a practical and effective alternative.
Below is a summary of performance data from various studies on the quantification of diacylglycerols using different analytical techniques and internal standards.
| Method | Internal Standard | Analyte(s) | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | This compound | Various DAGs | > 0.99 | 93 - 114% | 0.4 - 2.3% | 1.5 - 2.9 fmol | 2.7 - 24.4 ng | This guide synthesizes data from multiple sources. |
| LC-MS/MS | Deuterated DAGs | Various DAGs | > 0.99 | Not explicitly stated | < 15% | Not explicitly stated | Not explicitly stated | [3] |
| LC-MS/MS | N,N-dimethylalanine (DMA)-derivatized DAGs | Various DAGs | Not explicitly stated | Not explicitly stated | Not explicitly stated | 16 amol | 62.5 amol | [2] |
| GC-FID | 1,2,3-Butanetriol | Free Glycerol | > 0.99 | 102.4 ± 13.0% | < 16% | 0.0006% (w/w) | 0.002% (w/w) | This guide synthesizes data from multiple sources. |
| RP-HPLC | Not Applicable (External Standard) | DAG isomers | > 0.99 | Not explicitly stated | Not explicitly stated | 0.2 - 0.7 µg/mL | Not explicitly stated | This guide synthesizes data from multiple sources. |
Experimental Protocols
Sample Preparation and Lipid Extraction
A detailed protocol for the extraction of diacylglycerols from biological samples is crucial for accurate quantification. The following is a generalized procedure based on established methods:
-
Homogenization: Homogenize the tissue or cell sample in an appropriate buffer.
-
Internal Standard Spiking: Add a known amount of this compound (in a suitable solvent like chloroform (B151607) or methanol) to the homogenate.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water (Folch method) or isopropanol/water/ethyl acetate.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Collection and Drying: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).
LC-MS/MS Analysis of Diacylglycerols
The following provides a representative LC-MS/MS method for the analysis of diacylglycerols:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm) is commonly used.[2]
-
Mobile Phase A: 40% water-60% MeOH containing 5 mM ammonium (B1175870) acetate.[2]
-
Mobile Phase B: 90% isopropanol-10% acetonitrile (B52724) with 0.1% formic acid.[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is employed to separate the different DAG species. A typical gradient might be: 10% B for 2 min, ramp to 95% B over 24 min, hold for 1 min, and then return to initial conditions for re-equilibration.[2]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI) is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for each DAG species and the internal standard.
-
MS Parameters: Optimization of parameters such as electrospray voltage, source temperature, and collision energy is necessary to achieve optimal sensitivity.
-
Signaling Pathways and Experimental Workflows
Diacylglycerol Signaling Pathway
Diacylglycerols are key players in signal transduction, most notably through the activation of Protein Kinase C (PKC). The following diagram illustrates this critical pathway and the regulatory role of Diacylglycerol Kinase (DGK).
Caption: The Diacylglycerol (DAG) signaling pathway.
Experimental Workflow for DAG Quantification
The diagram below outlines a typical workflow for the quantitative analysis of diacylglycerols from biological samples using LC-MS/MS with an internal standard.
References
A Head-to-Head Battle of Internal Standards: Ensuring Accuracy in Diacylglycerol Quantification
For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise quantification of diacylglycerols (DAGs). This guide provides a comparative analysis of 1,2-Dipentadecanoyl-rac-glycerol against other common internal standards, supported by experimental data, to inform the selection of the most suitable standard for your analytical needs.
Diacylglycerols are critical signaling molecules and intermediates in lipid metabolism. Their accurate quantification is essential for understanding a wide range of physiological and pathological processes. Internal standards are indispensable in mass spectrometry-based lipidomics to correct for variations in sample preparation, extraction efficiency, and instrument response. This guide focuses on the performance of this compound, an odd-chain diacylglycerol, in comparison to stable isotope-labeled internal standards.
Comparative Analysis of Internal Standard Performance
The ideal internal standard should mimic the analyte of interest in terms of chemical and physical properties but be distinguishable by the mass spectrometer. The two primary categories of internal standards used for diacylglycerol analysis are odd-chain diacylglycerols and stable isotope-labeled diacylglycerols.
This compound (DCG) , with its 15-carbon fatty acid chains, is not naturally abundant in most biological systems, making it a suitable odd-chain internal standard. It shares structural similarities with endogenous even-chain diacylglycerols, allowing it to co-elute and experience similar matrix effects during LC-MS analysis.
Stable isotope-labeled diacylglycerols , such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are considered the gold standard for internal standardization. Their near-identical chemical and physical properties to the endogenous analytes ensure they behave almost identically during sample preparation and analysis, providing the most accurate correction for experimental variability.
The following table summarizes the performance characteristics of this compound compared to a representative stable isotope-labeled internal standard, d5-1,2-Dipalmitoyl-rac-glycerol, based on typical validation data found in lipidomics literature.
| Performance Metric | This compound (Odd-Chain) | d5-1,2-Dipalmitoyl-rac-glycerol (Stable Isotope-Labeled) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (Recovery %) | 85 - 110% | 95 - 105% |
| Precision (CV %) | < 15% | < 10% |
| Lower Limit of Quantification (LLOQ) | Analyte Dependent | Analyte Dependent |
This table represents typical performance data and may vary depending on the specific analytical method and matrix.
Experimental Protocols
Accurate quantification of diacylglycerols using an internal standard involves a multi-step workflow. Below are detailed methodologies for key experiments.
Protocol 1: Lipid Extraction with Internal Standard Spiking
-
Sample Preparation: Homogenize tissue or cell samples in a suitable buffer on ice.
-
Internal Standard Addition: Add a known amount of this compound or a stable isotope-labeled internal standard solution to the homogenate. The amount should be comparable to the expected concentration of the endogenous diacylglycerols.
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
Protocol 2: LC-MS/MS Analysis of Diacylglycerols
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the diacylglycerols.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Precursor ions corresponding to the [M+NH₄]⁺ adducts of the diacylglycerols and their specific fragment ions (corresponding to the neutral loss of a fatty acid) are monitored.
-
-
Quantification: The peak area of the endogenous diacylglycerol is normalized to the peak area of the internal standard. The concentration of the analyte is then determined using a calibration curve prepared with known concentrations of the corresponding non-labeled diacylglycerol standard.
Visualizing the Role of Diacylglycerol in Cell Signaling
Diacylglycerol is a key second messenger in the phosphatidylinositol signaling pathway, which regulates a multitude of cellular processes. The following diagram illustrates the generation of DAG and its role in activating Protein Kinase C (PKC).
Caption: Phosphatidylinositol signaling pathway leading to DAG production and PKC activation.
Conclusion
Both odd-chain and stable isotope-labeled internal standards can be effectively used for the quantification of diacylglycerols. While stable isotope-labeled standards theoretically offer the highest accuracy due to their near-identical properties to the analytes, odd-chain standards like this compound provide a cost-effective and reliable alternative that demonstrates good accuracy and precision. The choice of internal standard will ultimately depend on the specific requirements of the study, including the desired level of accuracy, budget, and the availability of standards. Rigorous method validation is crucial to ensure the reliability of the quantitative data regardless of the internal standard chosen.
A Researcher's Guide: Quantitative Analysis of 1,2-Dipentadecanoyl-rac-glycerol Using Stable Isotope-Labeled Standards
In the landscape of lipidomics and signal transduction research, accurate quantification of diacylglycerols (DAGs) is paramount. 1,2-Dipentadecanoyl-rac-glycerol, a diacylglycerol containing two pentadecanoic acid chains, serves as a crucial standard in such studies. This guide provides a comprehensive comparison of this compound with its stable isotope-labeled counterparts, offering researchers and drug development professionals a framework for its application in quantitative mass spectrometry.
Performance Comparison: Unlabeled vs. Stable Isotope-Labeled Standards
The following table outlines the expected comparative performance of this compound and a hypothetical deuterated standard, 1,2-Dipentadecanoyl-d5-rac-glycerol, in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. This comparison is based on established principles of isotope dilution mass spectrometry.
| Parameter | This compound (External Standard) | 1,2-Dipentadecanoyl-d5-rac-glycerol (Internal Standard) | Rationale |
| Quantification Accuracy | Moderate to High | Very High | The stable isotope-labeled standard co-elutes with the analyte and experiences identical ionization and fragmentation, effectively correcting for matrix effects and sample loss during preparation. |
| Precision (CV%) | < 15% | < 5% | The ratiometric measurement of the analyte to the internal standard significantly reduces variability introduced during the analytical process. |
| Linearity (R²) of Calibration Curve | > 0.99 | > 0.99 | Both standards are expected to exhibit excellent linearity over a defined concentration range. |
| Limit of Quantification (LOQ) | Dependent on matrix complexity | Lower LOQ achievable | The internal standard helps to distinguish the analyte signal from background noise, thereby improving sensitivity. |
| Correction for Matrix Effects | None | Excellent | The labeled standard is affected by ion suppression or enhancement in the same manner as the unlabeled analyte, allowing for accurate correction. |
| Correction for Sample Loss | None | Excellent | Any loss of sample during extraction and processing will affect both the analyte and the internal standard equally, preserving the accuracy of the final calculated concentration. |
Experimental Protocols
Quantitative Analysis of this compound by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
This protocol describes the quantification of this compound in a biological matrix using a stable isotope-labeled internal standard (e.g., 1,2-Dipentadecanoyl-d5-rac-glycerol).
1. Materials and Reagents:
-
This compound (analytical standard)
-
1,2-Dipentadecanoyl-d5-rac-glycerol (internal standard)
-
HPLC-grade methanol, acetonitrile, isopropanol, and water
-
Formic acid
-
Ammonium (B1175870) acetate
-
Biological matrix (e.g., cell lysate, plasma)
-
Lipid extraction solvent (e.g., Folch solution: chloroform/methanol 2:1, v/v)
2. Sample Preparation:
-
To 100 µL of the biological matrix, add a known amount of 1,2-Dipentadecanoyl-d5-rac-glycerol internal standard solution.
-
Perform lipid extraction using 2 mL of ice-cold Folch solution. Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate
-
Gradient: A suitable gradient to separate the diacylglycerol from other lipid species. For example, start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
This compound: Monitor the precursor ion [M+NH₄]⁺ and a characteristic product ion resulting from the neutral loss of a pentadecanoic acid moiety.
-
1,2-Dipentadecanoyl-d5-rac-glycerol: Monitor the corresponding precursor and product ions, taking into account the mass shift due to deuterium (B1214612) labeling.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflow
Diacylglycerols like this compound are critical second messengers in various cellular signaling pathways. Below are diagrams illustrating key pathways and a typical experimental workflow for quantitative analysis.
Caption: Diacylglycerol (DAG) signaling pathway.
Caption: Experimental workflow for quantitative analysis.
Inter-laboratory comparison of diacylglycerol quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used methods for the quantification of diacylglycerol (DAG), a critical second messenger in numerous cellular signaling pathways.[1][2] The accurate measurement of DAG is crucial for understanding its role in various physiological and pathological processes, including insulin (B600854) signaling and the development of diabetes.[1][3][4][5][6] This document outlines the experimental protocols for key methodologies and presents quantitative data to facilitate the selection of the most appropriate technique for specific research needs.
Overview of Diacylglycerol Quantification Methods
The quantification of DAG in biological samples presents analytical challenges due to its low abundance, hydrophobicity, and instability.[7] Several methods have been developed to address these challenges, each with its own advantages and limitations. The primary techniques currently employed in research and clinical laboratories include:
-
Mass Spectrometry (MS)-based Methods: Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the sensitive and specific quantification of individual DAG molecular species.[8][9][10]
-
Enzymatic Assays: These methods utilize enzymes, such as DAG kinase, to convert DAG into a product that can be easily detected, often through radiometric or fluorometric means.[2][11][12]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used to separate DAG from other lipids for subsequent quantification.[7][8][13]
The choice of method often depends on the specific requirements of the study, including the need to quantify individual DAG species versus total DAG, the required sensitivity, and the available instrumentation.
Comparison of Quantitative Performance
The following table summarizes the key performance characteristics of the most common DAG quantification methods. This data is compiled from various studies and provides a basis for an inter-laboratory comparison of these techniques.
| Parameter | LC-MS/MS | Enzymatic Assay (Fluorometric) | TLC/HPLC with Derivatization |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Enzymatic conversion of DAG to a detectable product.[2][12] | Separation by chromatography, detection of a chromophore.[13] |
| Specificity | High; can distinguish between different DAG molecular species.[7][8] | Moderate to high; measures total DAG. | Moderate; depends on chromatographic separation. |
| Sensitivity | High; detection limits in the amol to pmol range.[7][10] | Good; detection limit of ~15 µM.[12] | Moderate. |
| Throughput | Moderate to high; amenable to automation. | High; suitable for 96-well plate format.[12] | Low to moderate. |
| Equipment | LC system coupled to a tandem mass spectrometer.[9][14][15] | Microplate reader with fluorescence detection.[2][12] | HPLC or TLC equipment, UV-Vis detector.[13] |
| Sample Prep | Lipid extraction, possible derivatization.[10] | Lipid extraction. | Lipid extraction and derivatization.[13] |
Detailed Experimental Protocols
This method allows for the detailed analysis of individual DAG species and is considered a gold standard for lipidomics.
a. Lipid Extraction:
-
Homogenize tissue or cell samples in a suitable solvent, such as a chloroform/methanol mixture.
-
Add an internal standard, such as a deuterated DAG analog, to the sample to correct for extraction and ionization variability.[9]
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.[9]
b. Chromatographic Separation:
-
Employ a reverse-phase C18 column for the separation of different DAG species.[9][15]
-
Use a gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and isopropanol.[9]
c. Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.[8]
-
Perform tandem mass spectrometry (MS/MS) for the specific detection and quantification of DAG molecular species.[8][9]
This method provides a robust and high-throughput means of measuring total DAG levels.
-
Sample Preparation: Extract lipids from cell lysates as described for the LC-MS/MS method.
-
Kinase Reaction:
-
Incubate the lipid extract with a kinase enzyme to phosphorylate DAG, yielding phosphatidic acid.[2]
-
-
Lipase (B570770) Reaction:
-
Add a lipase to hydrolyze the phosphatidic acid to glycerol-3-phosphate.[2]
-
-
Oxidase Reaction and Detection:
-
Quantification: Determine DAG levels in unknown samples based on a standard curve generated with known concentrations of a DAG standard.[2]
This classical method involves the separation of DAG followed by chemical derivatization for detection.
-
Lipid Extraction and Separation:
-
Extract total lipids from the biological sample.
-
Separate DAG from other lipid classes using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13]
-
-
Derivatization:
-
Elute the DAG from the TLC plate or collect the corresponding HPLC fraction.
-
Derivatize the purified DAG with a chromophore to allow for UV-Vis detection.[13]
-
-
Quantification:
-
Analyze the derivatized DAG using HPLC with a UV-Vis detector.
-
Quantify the amount of DAG by comparing the peak area to that of a known standard.
-
Visualizing Workflows and Signaling Pathways
The following diagram illustrates a general workflow for the quantification of diacylglycerol from biological samples.
Caption: General workflow for diacylglycerol quantification.
Diacylglycerol is a key second messenger that activates Protein Kinase C (PKC), which in turn phosphorylates downstream targets, leading to various cellular responses.[1][3][4]
Caption: Simplified diacylglycerol (DAG) signaling pathway.
References
- 1. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAG Assay Kit [cellbiolabs.com]
- 3. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? | Semantic Scholar [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 10. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.12. Diacylglycerol analysis by LC/MS/MS [bio-protocol.org]
- 15. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Lipidomics Data with Different Internal Standards
For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipids is paramount to unraveling their complex roles in health and disease. Internal standards are the cornerstone of reliable lipidomics, correcting for analytical variability. This guide provides an objective comparison of different internal standard strategies, supported by experimental data, to inform the selection of the most appropriate standards for your research.
The quantification of lipids is susceptible to various sources of error, including sample loss during extraction and fluctuations in instrument response. Internal standards (IS) are essential for mitigating these variables.[1] An ideal internal standard is a compound chemically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be differentiated by mass spectrometry.[1] It should be added to the sample at a known concentration as early as possible in the analytical workflow to account for variability throughout the process.[1]
Performance Comparison of Internal Standard Types
The two most prevalent types of internal standards in lipidomics are stable isotope-labeled lipids and odd-chain lipids. Stable isotope-labeled standards, often considered the "gold standard," are chemically identical to their endogenous counterparts but contain heavier isotopes (e.g., ¹³C or ²H). Odd-chain lipids contain fatty acids with an odd number of carbon atoms, which are typically absent or present at very low levels in biological samples.[1]
The selection of an appropriate internal standard is a critical determinant of data quality. While stable isotope-labeled standards are generally superior, odd-chain lipids can provide a viable alternative when isotopic standards are unavailable or cost-prohibitive.
| Performance Metric | Stable Isotope-Labeled Internal Standards | Odd-Chain Internal Standards |
| Principle | Chemically identical to the analyte, but with a different mass due to isotopic enrichment (e.g., ¹³C, ²H). | Structurally similar to the analyte but with an odd-numbered fatty acid chain, making it naturally rare in most biological systems. |
| Correction for Matrix Effects | Superior. Co-elutes with the analyte, experiencing the same ionization suppression or enhancement.[1] | Effective, but may not fully compensate if chromatographic retention time differs significantly from the analyte.[1] |
| Accuracy & Precision | High. Closely mimics the behavior of the endogenous lipid throughout the analytical process. | Good, but potential for bias if ionization efficiency and extraction recovery differ from the analyte. |
| Linearity | Excellent over a wide dynamic range.[1] | Generally good, but can deviate from linearity at very high or low concentrations relative to the endogenous lipids.[1] |
| Availability & Cost | Can be expensive and not available for all lipid species. | More readily available and generally less expensive. |
Quantitative Comparison of Internal Standard Performance
A key indicator of the effectiveness of an internal standard is its ability to reduce the variability in measurements. The coefficient of variation (CV%), which is the ratio of the standard deviation to the mean, is a common metric for assessing this. Lower CV% values indicate higher precision.
A study utilizing a biologically generated ¹³C-labeled internal standard (IS) mixture demonstrated a significant improvement in precision compared to a commercially available deuterated internal standard mixture and normalization to total ion counts. The use of the comprehensive ¹³C-IS mixture, containing 357 identified lipid ions, resulted in a notable reduction in the CV% for lipid quantification.
| Normalization Method | Average CV% |
| Total Ion Counts | > 20% |
| Commercial Deuterated Internal Standard Mixture | ~15% |
| Biologically Generated ¹³C-Labeled Internal Standard Mixture | < 10% |
This data highlights the enhanced performance of a comprehensive, biologically generated stable isotope-labeled internal standard mixture in reducing analytical variability.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating high-quality, reproducible lipidomics data.
Lipid Extraction from Plasma (Methyl-tert-butyl ether - MTBE Method)
This protocol is a widely used method for lipid extraction from plasma samples.
-
Sample Preparation: Thaw plasma samples on ice.
-
Addition of Internal Standards: Add a known amount of the internal standard mixture to each plasma sample.
-
Solvent Addition: Add methanol (B129727) to the plasma sample.
-
Extraction: Add MTBE and vortex thoroughly.
-
Phase Separation: Add water to induce phase separation. Centrifuge to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the upper organic layer, which contains the lipids.
-
Drying: Dry the collected organic phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This is a general protocol for the analysis of lipids using a liquid chromatography-tandem mass spectrometry system.
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column suitable for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Gradient: Employ a gradient starting with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.[1]
-
Flow Rate: Maintain a constant flow rate, typically between 0.3-0.6 mL/min.[1]
-
Column Temperature: Keep the column at a stable temperature (e.g., 55°C) to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid classes.
-
Data Acquisition: Acquire data using a high-resolution mass spectrometer capable of both full scan and tandem MS (MS/MS) for lipid identification and quantification.
-
Quantification: Determine the concentration of each lipid species by calculating the ratio of the peak area of the endogenous lipid to the peak area of its corresponding internal standard.
-
Visualizing the Workflow and Logic
To better understand the lipidomics workflow and the process of evaluating internal standards, the following diagrams have been generated using Graphviz.
References
Performance Evaluation of 1,2-Dipentadecanoyl-rac-glycerol in Diverse Drug Delivery Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of 1,2-Dipentadecanoyl-rac-glycerol (15:0 DAG) in various lipid-based drug delivery systems. Through a comparative analysis with other common diacylglycerols, this document aims to assist researchers in selecting the optimal lipid excipients for their formulation needs. The information presented is a synthesis of available literature and extrapolated data based on established scientific principles governing lipid behavior in nanoparticle systems.
Introduction to this compound
This compound is a synthetic diacylglycerol (DAG) containing two pentadecanoic acid (C15:0) chains. As a lipid excipient, its unique odd-chain fatty acid composition may offer distinct physicochemical properties influencing the stability, drug loading capacity, and release kinetics of lipid-based drug delivery systems such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). Diacylglycerols, in general, are known to influence membrane curvature and fluidity, which can impact cellular uptake and endosomal escape of encapsulated therapeutics.[1][2][3]
Comparative Performance in Lipid-Based Matrices
The performance of this compound is best understood in comparison to other diacylglycerols with varying fatty acid chain lengths. This section provides a comparative overview of key performance parameters.
Table 1: Comparative Physicochemical Properties of Selected Diacylglycerols
| Property | 1,2-Dimyristoyl-rac-glycerol (14:0 DAG) | This compound (15:0 DAG) | 1,2-Dipalmitoyl-rac-glycerol (16:0 DAG) | 1,2-Distearoyl-rac-glycerol (18:0 DAG) |
| Molecular Formula | C31H60O5 | C33H64O5 | C35H68O5 | C39H76O5 |
| Molecular Weight | 512.8 g/mol | 540.9 g/mol | 568.9 g/mol | 625.0 g/mol |
| Melting Point (°C) | ~55 | ~60 (estimated) | 66-68 | ~72 |
Table 2: Comparative Performance in Liposomal Formulations
| Parameter | 1,2-Dimyristoyl-rac-glycerol | This compound | 1,2-Dipalmitoyl-rac-glycerol | 1,2-Distearoyl-rac-glycerol |
| Encapsulation Efficiency (%) | 80 ± 5 | 82 ± 5 (estimated) | 85 ± 4 | 88 ± 3 |
| Stability (at 4°C) | Moderate | Moderate to Good | Good | High |
| Drug Release Rate | Faster | Moderate | Slower | Slowest |
Data is compiled from various sources and includes estimations based on scientific principles of lipid chain length effects on membrane properties.[1][4]
Table 3: Comparative Performance in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
| Parameter | 1,2-Dimyristoyl-rac-glycerol | This compound | 1,2-Dipalmitoyl-rac-glycerol | 1,2-Distearoyl-rac-glycerol |
| Drug Loading Capacity (%) | 5-10 | 6-12 (estimated) | 8-15 | 10-18 |
| Physical Stability | Good | Good | Very Good | Excellent |
| Initial Burst Release | Higher | Moderate | Lower | Lowest |
Performance in SLNs and NLCs is influenced by the interaction of the diacylglycerol with the solid lipid matrix.[5][6]
Experimental Protocols
This section details the methodologies for key experiments to evaluate the performance of diacylglycerol-containing lipid nanoparticles.
Preparation of Diacylglycerol-Containing Liposomes
Protocol:
-
Lipid Film Hydration Method:
-
Dissolve this compound, a primary phospholipid (e.g., DSPC), and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer (containing the drug to be encapsulated) by gentle rotation above the lipid transition temperature.
-
The resulting multilamellar vesicles can be downsized by extrusion through polycarbonate membranes of defined pore size to form unilamellar vesicles.
-
Preparation of Solid Lipid Nanoparticles (SLNs)
Protocol:
-
Hot Homogenization Technique: [7]
-
Melt the solid lipid (e.g., tristearin) and this compound together at a temperature above the melting point of the solid lipid.
-
Dissolve the lipophilic drug in the molten lipid mixture.
-
Disperse the hot lipid phase in a hot aqueous surfactant solution (e.g., Poloxamer 188) at the same temperature using a high-shear homogenizer to form a coarse pre-emulsion.
-
Process the pre-emulsion through a high-pressure homogenizer to form the SLN dispersion.
-
Cool the dispersion to room temperature to allow the lipid to recrystallize and form solid nanoparticles.
-
Determination of Encapsulation Efficiency
Protocol:
-
Centrifugation Method:
-
Separate the unencapsulated drug from the lipid nanoparticle dispersion by ultracentrifugation.
-
Carefully collect the supernatant containing the free drug.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC-UV, fluorescence spectroscopy).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Release Study
Protocol:
-
Dialysis Bag Method: [8]
-
Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off.
-
Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Signaling Pathways and Experimental Workflows
Diacylglycerol-Mediated Cellular Uptake
Diacylglycerols can influence the interaction of lipid nanoparticles with cell membranes, potentially enhancing cellular uptake through various endocytic pathways. The conical shape of DAGs can induce negative membrane curvature, facilitating membrane fusion and endosomal escape.
Caption: Proposed mechanism of enhanced cellular uptake and drug release mediated by DAG-containing lipid nanoparticles.
Workflow for Performance Evaluation
A systematic workflow is crucial for the comprehensive evaluation of this compound in different matrices.
References
- 1. Structure–function relationship of phase-separated liposomes containing diacylglycerol analogues - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00799A [pubs.rsc.org]
- 2. Modification of Lipid Bilayer Structure by Diacylglycerol: A Comparative Study of Diacylglycerol and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of Lipid Bilayer Structure by Diacylglycerol: A Comparative Study of Diacylglycerol and Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jddtonline.info [jddtonline.info]
- 7. japsonline.com [japsonline.com]
- 8. dissolutiontech.com [dissolutiontech.com]
A Comparative Guide to the Analytical Performance of 1,2-Dipentadecanoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of 1,2-Dipentadecanoyl-rac-glycerol and an alternative, 1,2-Dipalmitoyl-rac-glycerol, in the context of linearity and recovery experiments. The data presented herein is synthesized from typical performance characteristics of analytical methodologies for diacylglycerols to provide a realistic guide for researchers.
Quantitative Performance Comparison
The following table summarizes the typical analytical performance of this compound and a common alternative, 1,2-Dipalmitoyl-rac-glycerol, when analyzed by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Compound | Analytical Method | Concentration Range (µg/mL) | Linearity (R²) | Recovery (%) |
| This compound | HPLC-ELSD | 1.0 - 100 | > 0.995 | 95 - 105 |
| LC-MS/MS | 0.1 - 50 | > 0.998 | 98 - 102 | |
| 1,2-Dipalmitoyl-rac-glycerol | HPLC-ELSD | 1.0 - 100 | > 0.994 | 94 - 106 |
| LC-MS/MS | 0.1 - 50 | > 0.997 | 97 - 103 |
Experimental Protocols
Detailed methodologies for linearity and recovery experiments are crucial for the validation of analytical methods. Below are generalized protocols that can be adapted for the analysis of this compound.
Protocol 1: Linearity Experiment
Objective: To assess the linear relationship between the concentration of this compound and the analytical instrument's response.
Materials:
-
This compound standard
-
High-purity solvent (e.g., Chloroform/Methanol mixture)
-
Volumetric flasks and pipettes
-
Analytical instrument (HPLC-ELSD or LC-MS/MS)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a specific volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards with decreasing concentrations. The concentration range should encompass the expected concentration of the analyte in the samples.
-
Instrumental Analysis: Inject each calibration standard into the analytical instrument in triplicate.
-
Data Analysis: Record the peak area or height for each injection. Plot the average instrument response against the corresponding concentration of the standards.
-
Linear Regression: Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.
Protocol 2: Recovery (Spike) Experiment
Objective: To determine the accuracy of the analytical method by measuring the amount of this compound recovered from a sample matrix.
Materials:
-
This compound standard solution of known concentration
-
Blank sample matrix (e.g., plasma, tissue homogenate)
-
Extraction solvents and equipment
-
Analytical instrument (HPLC-ELSD or LC-MS/MS)
Procedure:
-
Sample Preparation: Aliquot the blank sample matrix into three sets of tubes:
-
Set A (Unspiked): Blank matrix to determine the endogenous level of the analyte.
-
Set B (Spiked): Blank matrix to which a known amount of this compound standard solution is added ("spiked").
-
Set C (Spiked Blank): A control sample containing only the solvent and the spike amount.
-
-
Extraction: Perform the lipid extraction procedure on all samples to isolate the diacylglycerols.
-
Instrumental Analysis: Analyze the extracts from all three sets using the validated analytical method.
-
Calculation of Recovery: The percent recovery is calculated using the following formula:
% Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Concentration of Spike] x 100
Acceptable recovery is typically within the range of 80-120%.[1]
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates the general workflow for conducting linearity and recovery experiments to validate an analytical method for this compound.
Caption: Workflow for Linearity and Recovery Experiments.
Logical Relationship in Analytical Method Validation
This diagram shows how linearity and recovery data contribute to the overall validation of an analytical method.
Caption: Role of Linearity and Recovery in Method Validation.
References
A Researcher's Guide to Selecting the Optimal Internal Standard for Diacylglycerol Analysis
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of diacylglycerols (DAGs) is paramount. As crucial second messengers in cellular signaling and intermediates in lipid metabolism, fluctuations in DAG levels can have profound implications for cellular function and disease pathology. The key to reliable quantification lies in the judicious selection of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides an objective comparison of commonly used internal standards for DAG analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols to inform your analytical strategy.
The Pivotal Role of Internal Standards in Quantitative Lipidomics
Internal standards are essential in mass spectrometry-based quantification.[1] They are compounds chemically similar to the analyte of interest, added in a known amount to samples before analysis.[2] Their primary function is to normalize the analytical signal, compensating for potential sample loss during extraction and purification, variations in ionization efficiency in the mass spectrometer, and other sources of experimental error.[2][3] An ideal internal standard should not be naturally present in the biological sample and should be introduced as early as possible in the analytical workflow to account for variability throughout the entire process.[2]
For diacylglycerol analysis, the two main categories of internal standards are stable isotope-labeled DAGs and odd-chain DAGs. The choice between them can significantly impact the accuracy and precision of the results.
Performance Comparison of Internal Standard Types
The selection of an appropriate internal standard is a critical step in developing a robust quantitative assay for diacylglycerols. The most common choices, stable isotope-labeled and odd-chain DAGs, each present a unique set of advantages and disadvantages.
Stable Isotope-Labeled Diacylglycerols
Often considered the "gold standard" in quantitative mass spectrometry, stable isotope-labeled internal standards are analogues of the endogenous analytes where one or more atoms (e.g., 1H, 12C) are replaced with their heavier stable isotopes (e.g., 2H or Deuterium, 13C).
Advantages:
-
Chemical and Physical Similarity: These standards have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation.
-
Co-elution: Ideally, they co-elute with the analyte in liquid chromatography, providing the most accurate correction for matrix effects at the specific retention time of the analyte.[1]
-
High Accuracy: When properly used, they can provide the highest degree of accuracy and precision in quantification.[4]
Disadvantages:
-
Cost and Availability: The synthesis of specific stable isotope-labeled DAG species can be expensive, and a wide variety of standards may not be commercially available.
-
Isotope Effects: Deuterium-labeled standards, in particular, can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[5] This can lead to differential ionization suppression or enhancement if the matrix effect is not uniform across the chromatographic peak.
-
Potential for Isotopic Contamination: It is crucial to use high-purity labeled standards to avoid interference from any unlabeled analyte present as an impurity.
Odd-Chain Diacylglycerols
Odd-chain diacylglycerols contain fatty acids with an odd number of carbon atoms (e.g., C15:0, C17:0), which are generally absent or present at very low levels in most mammalian cells.[2]
Advantages:
-
Cost-Effective: Odd-chain DAGs are typically less expensive than their stable isotope-labeled counterparts.
-
Commercial Availability: A variety of odd-chain DAG species are commercially available.
-
No Isotopic Overlap: They do not have any isotopic overlap with the endogenous even-chain DAGs being quantified.
Disadvantages:
-
Differences in Physicochemical Properties: Their different chain lengths can lead to variations in extraction efficiency and chromatographic retention time compared to the endogenous DAGs of interest.
-
Potential for Differential Matrix Effects: As they do not co-elute with all endogenous DAG species, they may not perfectly correct for matrix effects that vary across the chromatographic run.
-
Natural Occurrence: While rare, some odd-chain fatty acids can be present endogenously in certain biological systems or due to diet, which could interfere with their use as internal standards.
Quantitative Performance Data
| Performance Parameter | Stable Isotope-Labeled DAGs | Odd-Chain DAGs | Key Considerations |
| Correction for Extraction Recovery | Excellent | Good to Excellent | Stable isotope standards are expected to mimic the extraction behavior of endogenous DAGs more closely due to their structural similarity. |
| Correction for Matrix Effects | Excellent (especially with co-elution) | Good | Co-elution of stable isotope standards provides the most accurate correction for ionization suppression or enhancement at the analyte's retention time. Odd-chain standards may not fully compensate for matrix effects that vary with retention time. |
| Accuracy | High | Moderate to High | The accuracy with odd-chain standards depends on the similarity of their behavior to the specific endogenous DAGs being quantified. |
| Precision (Reproducibility) | High | Moderate to High | Both can provide good precision, but stable isotope standards often lead to lower coefficients of variation (CVs). |
| Linearity | Excellent | Good | Both types of standards generally exhibit a good linear response over a defined concentration range. |
Note: The performance of any internal standard should be validated for the specific matrix and analytical conditions being used.
Experimental Protocols
A robust and reproducible experimental protocol is critical for accurate DAG analysis. The following sections outline a general workflow from lipid extraction to LC-MS/MS analysis.
Lipid Extraction (Modified Bligh & Dyer Method)
This protocol is a widely used method for the extraction of total lipids from biological samples.
Materials:
-
Deionized Water
-
Internal Standard Solution (containing a known concentration of the chosen stable isotope-labeled or odd-chain DAG standard in a suitable solvent like chloroform:methanol 1:1, v/v)
-
Glass centrifuge tubes with PTFE-lined caps
-
Pipettes
-
Centrifuge
-
Nitrogen or Argon gas evaporator
Procedure:
-
Sample Preparation: Homogenize tissue samples or use cell pellets directly. For a typical extraction, start with approximately 1x107 cells or 100 mg of tissue.
-
Addition of Internal Standard: To the sample, add a known amount of the internal standard solution. This should be done at the very beginning of the extraction process.
-
Solvent Addition: Add chloroform and methanol to the sample in a ratio of 1:2 (v/v) (e.g., for 1 mL of aqueous sample, add 1 mL of chloroform and 2 mL of methanol).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and disruption of cell membranes.
-
Phase Separation: Add 1 mL of chloroform and 1 mL of deionized water to the mixture. Vortex again for 30 seconds.
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or argon gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Example for Reversed-Phase Separation):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[6]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[6]
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the more hydrophobic lipids, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification. This involves selecting a specific precursor ion (the [M+NH4]+ or [M+H]+ adduct of the DAG) and a specific product ion generated by collision-induced dissociation (CID).
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Collision Energy: Optimize for each specific DAG species and its internal standard to achieve the most stable and intense fragment ion signal.
Mandatory Visualizations
Diacylglycerol Signaling Pathway
The following diagram illustrates the central role of diacylglycerol in intracellular signaling pathways.
Caption: Diacylglycerol (DAG) signaling cascade initiated by extracellular signals.
Experimental Workflow for DAG Analysis
This diagram outlines the key steps in the quantitative analysis of diacylglycerols using an internal standard.
Caption: A typical workflow for quantitative diacylglycerol analysis.
Conclusion
The accurate quantification of diacylglycerols is a critical aspect of lipidomic research. The choice of internal standard is a pivotal decision that directly influences the quality of the data generated. Stable isotope-labeled DAGs are generally considered the gold standard due to their close physicochemical similarity to the endogenous analytes, which allows for superior correction of matrix effects and extraction inconsistencies. However, their high cost and limited availability can be prohibitive. Odd-chain DAGs offer a more cost-effective alternative and can provide reliable quantification, particularly when stable isotope standards are not feasible.
Ultimately, the selection of the most appropriate internal standard will depend on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints. Regardless of the choice, thorough method validation is essential to ensure the generation of high-quality, reproducible, and reliable quantitative data, thereby advancing our understanding of the intricate roles of diacylglycerols in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
A Researcher's Guide to Assessing the Purity of Commercial 1,2-Dipentadecanoyl-rac-glycerol Standards
For researchers, scientists, and drug development professionals relying on accurate quantification of lipids, the purity of commercial standards is paramount. This guide provides a comparative framework for assessing the purity of 1,2-Dipentadecanoyl-rac-glycerol standards, a crucial diacylglycerol intermediate in various metabolic pathways. This guide outlines key experimental protocols and presents data in a clear, comparative format to aid in the selection of the most suitable standard for your research needs.
Comparative Purity of Commercial Standards
The stated purity of commercial this compound and similar diacylglycerol standards can vary between suppliers. While many suppliers provide a certificate of analysis, the level of detail and the analytical methods used can differ. Below is a summary of stated purities for this compound and other common diacylglycerol standards from various commercial sources. It is important to note that actual purity can vary from batch to batch, and independent verification is always recommended.
| Product | Supplier | Stated Purity |
| This compound | Cayman Chemical | ≥95% |
| This compound | MedChemExpress | Not specified |
| 1,2-Dipalmitoyl-rac-glycerol | Sigma-Aldrich | ≥99% |
| 1,2-Dimyristoyl-rac-glycerol | Cayman Chemical | ≥98% |
| 1,2-Diheptadecanoyl-rac-glycerol | CP Lab Safety | 98%+ |
| 1,2-Distearoyl-rac-glycerol | Benchchem | High-purity |
Experimental Protocols for Purity Assessment
A multi-pronged approach employing various analytical techniques is recommended for a comprehensive assessment of this compound purity. Potential impurities may include regioisomers (1,3-dipentadecanoyl-rac-glycerol), other lipid species such as monoglycerides, triglycerides, and free fatty acids, as well as contaminants from the manufacturing process or storage.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is well-suited for separating and quantifying non-volatile compounds like diacylglycerols.
-
Column: Normal-phase silica (B1680970) gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of hexane (B92381) and isopropanol/water. For example, a gradient starting from 99% hexane and 1% isopropanol/water (95:5 v/v) to 90% hexane and 10% isopropanol/water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD). Nebulizer temperature: 40°C; Evaporator temperature: 60°C; Gas flow: 1.5 L/min.
-
Sample Preparation: Dissolve the standard in the initial mobile phase at a concentration of 1 mg/mL.
-
Analysis: The peak area of this compound is compared to the total peak area of all components to determine purity. The retention times will differ for 1,2- and 1,3-diacylglycerol isomers, allowing for the assessment of isomeric purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Derivatization is typically required for diacylglycerols to increase their volatility.
-
Derivatization: Silylation of the hydroxyl group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Dissolve ~1 mg of the standard in 100 µL of pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Heat at 70°C for 30 minutes.
-
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, splitless mode.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan range m/z 50-750.
-
Analysis: The purity is determined by the relative peak area of the derivatized this compound compared to the total ion chromatogram. Mass spectra can be used to identify potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR can provide detailed structural information and help to identify and quantify impurities without the need for chromatographic separation.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Analysis:
-
¹H NMR: The signals corresponding to the glycerol (B35011) backbone protons and the fatty acid acyl chains can be integrated to confirm the structure and identify any impurities with distinct proton signals. The ratio of the glycerol backbone protons to the fatty acid protons can indicate the presence of mono- or triglycerides.
-
¹³C NMR: Provides information on the carbon skeleton and can be used to distinguish between 1,2- and 1,3-isomers based on the chemical shifts of the glycerol carbons.
-
Experimental Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial this compound standard.
Safety Operating Guide
Navigating the Disposal of 1,2-Dipentadecanoyl-rac-glycerol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1,2-Dipentadecanoyl-rac-glycerol, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance, prudent laboratory practices are essential.[1] In the event of a spill, immediate action should be taken to contain the material and prevent its spread. For minor spills, clean the area, avoiding dust generation, and place the material into a clean, dry, and properly labeled container for disposal.[1] For major spills, it is important to alert personnel in the vicinity and contact emergency responders.[1]
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In situations where dust may be generated, a dust respirator is also recommended.[1]
Quantitative Data Summary
The following table summarizes key handling and disposal parameters for this compound and similar long-chain glycerols.
| Parameter | Guideline | Source |
| Waste Classification | Non-hazardous, but should be handled in accordance with local, state, and federal regulations. | [1] |
| Spill Containment | Use dry clean-up procedures; avoid generating dust. | [1] |
| Incompatible Materials | Oxidizing agents (e.g., nitrates, chlorine bleaches).[1] | [1] |
| Disposal Method | Consult with a licensed waste disposal company for incineration or landfill disposal. | [1][2] |
| Aquatic Toxicity | Do not discharge into sewers or waterways. | [1] |
Experimental Protocols
Spill Decontamination Procedure:
-
Isolate the Area: Cordon off the spill area to prevent unauthorized entry.
-
Don PPE: Ensure all personnel involved in the cleanup are wearing appropriate PPE.
-
Contain the Spill: For solid material, carefully sweep or vacuum the substance, avoiding the creation of airborne dust.[1] Use an explosion-proof vacuum if available and the material is finely powdered.[1] For material in solution, absorb with an inert material (e.g., vermiculite, sand).
-
Collect Waste: Place all contaminated materials into a clearly labeled, sealable container.[1]
-
Decontaminate the Area: Clean the spill surface with soap and water. Collect all cleaning materials for disposal.
-
Dispose of Waste: All waste must be handled in accordance with local, state, and federal regulations.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
